Thevetin B
Description
This compound has been reported in Thevetia ahouai, Thevetia peruviana, and Cerbera manghas with data available.
from seeds of Thevetia neriifolia Juss; structure given in first source
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVMBXDQUQRICT-RCGIHWJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043416 | |
| Record name | Thevetin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27127-79-3 | |
| Record name | Thevetin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27127-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thevetin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027127793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thevetin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEVETIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77H03L5LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thevetin B: A Comprehensive Technical Guide on its Natural Source, Occurrence, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin B, a potent cardiac glycoside, has garnered significant scientific interest due to its profound physiological effects. This technical guide provides an in-depth exploration of this compound, focusing on its primary natural source, distribution within the plant, and its mechanism of action at the molecular level. This document synthesizes current research to offer detailed experimental protocols for its extraction and isolation, quantitative data on its occurrence, and a visualization of its signaling pathway, serving as a vital resource for professionals in the fields of pharmacology, natural product chemistry, and drug development.
Natural Source and Occurrence
This compound is a secondary metabolite predominantly found in the plant kingdom, with its most significant and well-documented source being Thevetia peruviana (syn. Cascabela thevetia), commonly known as yellow oleander.[1][2] This plant, belonging to the Apocynaceae family, is a large evergreen shrub native to Central and South America and is now widely cultivated in tropical and subtropical regions.[3]
While all parts of the Thevetia peruviana plant are toxic due to the presence of various cardiac glycosides, the seeds contain the highest concentration of these compounds, including this compound.[1][2] Thevetin itself is often a mixture of two primary glycosides: Thevetin A and this compound.[2] Research indicates that this compound is a major component among the cardiac glycosides present in the seeds.[4][5] Other related cardiac glycosides found in the plant include neriifolin, acetylneriifolin, thevefolin, theveneriin, and peruvoside.[2]
This compound has also been reported in other plants of the Apocynaceae family, such as Cerbera manghas.[6]
Distribution within Thevetia peruviana
Cardiac glycosides are distributed throughout the Thevetia peruviana plant, rendering all parts toxic. However, the concentration of these compounds, including this compound, varies significantly between different plant organs.
Table 1: Quantitative Data on Cardiac Glycoside Content in Thevetia peruviana
| Plant Part | Compound/Extract | Concentration/Yield | Reference |
| Seeds | Thevetin (general) | 0.64% of seed weight | [7] |
| Seeds | Total Phenolic Content (Soxhlet extract) | 54.08 mg GAE/g DW | [8] |
| Leaves | Total Phenolic Content (Soxhlet extract) | 58.14 mg GAE/g DW | [8] |
| Leaves | Total Flavonoid Content (macerated extract) | 5.03 mg QE/g DW | [8] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Biosynthesis of this compound
The biosynthesis of this compound, like other cardiac glycosides, is a complex process that originates from the isoprenoid pathway. While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be outlined based on studies of cardiac glycoside biosynthesis in related plant species.[9]
The biosynthesis begins with the formation of the steroid backbone. Pregnenolone, derived from cholesterol, is a key intermediate. Through a series of enzymatic modifications including oxidation, reduction, and hydroxylation, pregnenolone is converted into the specific aglycone of this compound, which is digitoxigenin.[6][9] The final steps involve the glycosylation of the digitoxigenin aglycone, where sugar moieties are sequentially added to form the final this compound molecule.[9]
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols: Extraction and Isolation of this compound from Thevetia peruviana Seeds
The following is a generalized protocol for the extraction and isolation of this compound from the seeds of Thevetia peruviana, compiled from various scientific sources.
Materials and Reagents
-
Mature, dried seeds of Thevetia peruviana
-
n-Hexane or Diethyl ether (for defatting)
-
Methanol, Ethanol, or a mixture thereof (for extraction)
-
Silica gel (60-120 mesh for column chromatography)
-
Solvents for chromatography (e.g., chloroform, ethyl acetate, methanol)
-
Rotary evaporator
-
Soxhlet apparatus
-
Grinder or mortar and pestle
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)
Procedure
-
Seed Preparation:
-
Thoroughly dry the mature seeds of Thevetia peruviana.
-
Grind the dried seeds into a fine powder to increase the surface area for extraction.
-
-
Defatting:
-
Place the powdered seed material in a thimble and perform Soxhlet extraction with n-hexane or diethyl ether for several hours to remove lipids and other nonpolar compounds.
-
Air-dry the defatted seed powder to remove any residual solvent.
-
-
Extraction of Cardiac Glycosides:
-
The defatted seed powder is then subjected to extraction with a polar solvent, typically an alcohol such as methanol or ethanol, or an aqueous mixture of these.
-
This can be done either through continued Soxhlet extraction or by maceration (soaking the powder in the solvent for an extended period, e.g., 24-72 hours, with occasional agitation).
-
-
Concentration of the Crude Extract:
-
Filter the alcoholic extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude glycosidic extract.
-
-
Purification by Column Chromatography:
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., n-hexane) and pack it into a chromatography column.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol).
-
Collect fractions and monitor them by TLC to identify the fractions containing this compound.
-
-
Further Purification by Preparative HPLC (Optional):
-
For obtaining highly pure this compound, the fractions from column chromatography can be further purified using a preparative HPLC system with a suitable column and mobile phase.
-
Caption: Workflow for this compound extraction.
Signaling Pathway and Mechanism of Action
The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
Inhibition of the Na+/K+-ATPase pump by this compound leads to an increase in the intracellular concentration of sodium ions. This, in turn, affects the function of the Na+/Ca2+ exchanger, causing a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. The elevated intracellular calcium enhances the contractility of cardiac muscle, which is the basis of the cardiotonic effect of these compounds.
Recent research has also unveiled a signaling function of the Na+/K+-ATPase. The binding of cardiac glycosides can trigger a cascade of intracellular signaling events independent of the ion pumping inhibition. This involves the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). Downstream of EGFR, the Ras-Raf-MEK-ERK signaling pathway can be activated, leading to the generation of reactive oxygen species (ROS) and influencing gene expression related to cell growth and proliferation.
Caption: this compound's dual action on ion transport and signaling.
Conclusion
This compound remains a molecule of significant interest for its potent biological activity. Its primary natural source, Thevetia peruviana, provides a rich reservoir for its isolation and study. Understanding its biosynthesis, developing efficient extraction and purification protocols, and elucidating its complex signaling pathways are crucial for harnessing its therapeutic potential while mitigating its inherent toxicity. This guide provides a foundational resource for researchers and professionals dedicated to advancing the scientific understanding and potential applications of this important natural product.
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ijarbs.com [ijarbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. journals.rasetass.org [journals.rasetass.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Thevetin B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin B is a potent cardiac glycoside isolated from the seeds of Thevetia peruviana (yellow oleander).[1] As a member of the cardenolide family of steroids, it is recognized for its significant biological activities, primarily stemming from its inhibition of the Na+/K+-ATPase enzyme.[2] This inhibition leads to cardiotonic effects and, more recently, has garnered attention for its potential as an anticancer agent by inducing apoptosis in various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and the evaluation of its cytotoxic effects are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a complex trisaccharide derivative of the aglycone digitoxigenin.[5] Its chemical structure is characterized by a steroid nucleus with an unsaturated lactone ring and a carbohydrate moiety composed of three sugar units.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [5] |
| Molecular Formula | C₄₂H₆₆O₁₈ | [5] |
| Molecular Weight | 859.0 g/mol | [5] |
| CAS Number | 27127-79-3 | [5] |
| Appearance | White to off-white solid | |
| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC">C@@HO[C@H]7--INVALID-LINK--CO[C@H]8--INVALID-LINK--CO)O)O)O)O)O">C@@HO | |
| InChIKey | GZVMBXDQUQRICT-RCGIHWJFSA-N |
Biological Activity and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[2]
Cardıotonic Effects
By inhibiting the Na+/K+-ATPase in cardiac muscle cells, this compound causes an increase in intracellular sodium concentration. This, in turn, leads to an accumulation of intracellular calcium via the Na+/Ca2+ exchanger. The elevated calcium levels enhance the contractility of the heart muscle, producing a positive inotropic effect. However, due to a narrow therapeutic index, the risk of cardiotoxicity is high.[6]
Anticancer Activity
Recent research has highlighted the potent cytotoxic and pro-apoptotic effects of this compound against various cancer cell lines.[3] The inhibition of the Na+/K+-ATPase disrupts cellular ion homeostasis, which can trigger downstream signaling pathways leading to apoptosis.
The induction of apoptosis by this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7] It has been shown to downregulate anti-apoptotic proteins such as Bcl-XL and survivin, while activating the caspase cascade.[7]
Table 2: Cytotoxic Activity of Thevetia peruviana Methanolic Extract (Containing this compound) on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| PC-3 | Prostate | 1.91 ± 0.76 | [3] |
| MCF-7 | Breast | 5.78 ± 2.12 | [3] |
| HCT-116 | Colorectal | 6.30 ± 4.45 | [3] |
| A549 | Lung | 12.04 ± 3.43 | [3] |
Experimental Protocols
Extraction and Isolation of this compound from Thevetia peruviana Seeds
The following protocol outlines a general procedure for the extraction and isolation of this compound.
Methodology:
-
Seed Preparation: Dry the seeds of Thevetia peruviana at 40-50°C and grind them into a fine powder.[8]
-
Defatting: To remove lipids that can interfere with the extraction of polar glycosides, perform a Soxhlet extraction of the powdered seeds with n-hexane for 4-6 hours.[9] Air-dry the defatted seed meal.
-
Glycoside Extraction: Macerate the defatted seed meal in a solvent mixture of 70-80% methanol or ethanol in water (e.g., a 1:15 solid to solvent ratio) for 48-72 hours at room temperature with occasional shaking.[10][11]
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude glycosidic extract.
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol.[12]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Final Purification: For high purity, the fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[8]
Cytotoxicity Evaluation by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14] The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.
Conclusion
This compound is a cardiac glycoside with a well-defined chemical structure and significant biological properties. Its primary mechanism of action, the inhibition of Na+/K+-ATPase, not only explains its cardiotonic effects but also provides a basis for its promising anticancer activity. The detailed protocols provided in this guide for the extraction, isolation, and cytotoxic evaluation of this compound are intended to support further research into its therapeutic potential. As with all potent natural compounds, further investigation into its specific molecular targets and in vivo efficacy and safety is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magnascientiapub.com [magnascientiapub.com]
- 5. This compound | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extractability of Thevetia peruviana glycosides with alcohol mixture | Global Journal of Cardiology [elixirpublishers.in]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
Thevetin B and Na+/K+-ATPase: An In-depth Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of Thevetin B on Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and secondary active transport. This compound exerts its effects by binding to and inhibiting this enzyme.
The accepted mechanism of action involves the following key steps:
-
Binding to a Specific Enzyme Conformation: The Na+/K+-ATPase cycles through several conformational states during its pumping cycle. Cardiac glycosides, including this compound, exhibit a high affinity for the phosphorylated E2 conformation of the enzyme, often denoted as E2-P.[1] This conformation is characterized by the outward-facing ion-binding sites and is an intermediate in the enzyme's reaction cycle following ATP hydrolysis.
-
Inhibition of Ion Transport: By binding to the E2-P state, this compound stabilizes this conformation and prevents the enzyme from completing its catalytic cycle. This blockage inhibits the dephosphorylation of the enzyme and the subsequent binding and transport of K+ ions into the cell. The overall result is a cessation of the pump's activity, leading to a gradual increase in intracellular Na+ concentration and a decrease in intracellular K+ concentration.
-
Downstream Cellular Effects: The primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular calcium concentration ([Ca2+]i). The elevated intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+ from the cell. This leads to an accumulation of intracellular Ca2+, which, in cardiac myocytes, results in increased contractility (a positive inotropic effect).[2]
Signaling Functions of Na+/K+-ATPase Inhibition
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides like this compound can initiate intracellular signaling cascades independent of major changes in intracellular ion concentrations.[3] A key event in this process is the activation of the non-receptor tyrosine kinase Src.[3][4] This interaction is thought to occur within specific microdomains of the plasma membrane, such as caveolae.[5]
The activation of Src can then trigger a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK pathway.[6][7][8] This pathway is a central regulator of cell growth, proliferation, and differentiation. The activation of this signaling cascade by cardiac glycosides contributes to some of their long-term effects on cells.
Quantitative Data for Cardiac Glycoside Inhibition of Na+/K+-ATPase
While specific quantitative data for this compound are not available in the reviewed literature, the following tables provide IC50 and Kd values for other well-characterized cardiac glycosides to offer a comparative framework for understanding the potency of this class of compounds.
| Compound | Enzyme Source | IC50 | Reference |
| Ouabain | Porcine Kidney | ~10 µM | [9] |
| Digoxin | Not Specified | Not Specified | |
| Neriifolin | Not Specified | Not Specified | |
| Peruvoside | Not Specified | Not Specified |
Table 1: Comparative IC50 Values for Na+/K+-ATPase Inhibition. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. These values can vary depending on the enzyme source and assay conditions.
| Compound | Method | Kd | Reference |
| Ouabain | Radioligand Binding | Not Specified | |
| Digoxin | Radioligand Binding | Not Specified |
Table 2: Comparative Dissociation Constants (Kd) for Cardiac Glycoside Binding to Na+/K+-ATPase. Kd is a measure of the binding affinity of a ligand to its receptor, with lower values indicating higher affinity.
Experimental Protocols
The study of this compound's interaction with Na+/K+-ATPase involves two primary types of in vitro assays: enzyme activity assays and radioligand binding assays.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is determined as the difference between the total ATPase activity and the activity in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain or this compound.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney or other tissues)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 100 mM)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Ouabain solution (as a positive control for inhibition)
-
Phosphate detection reagent (e.g., a malachite green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare the reaction mixtures: In a 96-well microplate, prepare the following reaction mixtures:
-
Total Activity: Assay buffer, enzyme preparation, and ATP.
-
Inhibitor Wells: Assay buffer, enzyme preparation, varying concentrations of this compound, and ATP.
-
Ouabain Control: Assay buffer, enzyme preparation, a saturating concentration of ouabain (e.g., 1 mM), and ATP.
-
Blank: Assay buffer and ATP (no enzyme).
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors (this compound or ouabain) for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiate the reaction: Add ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Stop the reaction by adding the phosphate detection reagent. This reagent typically contains acid to denature the enzyme and components that react with the released Pi to produce a colored product.
-
Color development: Allow time for the color to develop according to the reagent manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green-based assays) using a microplate reader.
-
Data analysis:
-
Construct a standard curve using the phosphate standard solution.
-
Calculate the amount of Pi released in each well.
-
Determine the Na+/K+-ATPase specific activity by subtracting the activity in the ouabain control wells from the total activity wells.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the Na+/K+-ATPase. A competition binding assay format is typically used to determine the binding affinity of an unlabeled compound like this compound.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Radiolabeled ligand (e.g., [3H]-ouabain)
-
This compound stock solution
-
Non-specific binding control (e.g., a high concentration of unlabeled ouabain)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the assay tubes: In separate tubes, combine the enzyme preparation, binding buffer, and the following:
-
Total Binding: Radiolabeled ligand.
-
Non-specific Binding: Radiolabeled ligand and a high concentration of unlabeled ouabain.
-
Competition: Radiolabeled ligand and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the enzyme-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Use non-linear regression analysis to fit the data to a competition binding model and determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway initiated by this compound binding to Na+/K+-ATPase.
Caption: Workflow for a colorimetric Na+/K+-ATPase activity assay.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This compound is a potent inhibitor of the Na+/K+-ATPase, acting through a well-established mechanism shared with other cardiac glycosides. Its high-affinity binding to the E2-P conformation of the enzyme disrupts ion homeostasis and triggers intracellular signaling cascades, notably the Src-mediated activation of the Ras-Raf-MEK-ERK pathway. While specific quantitative data on the binding and inhibitory potency of this compound are lacking in the current literature, the provided experimental protocols offer a robust framework for its characterization. Further research to determine the precise kinetic parameters of this compound's interaction with the Na+/K+-ATPase will be crucial for a more complete understanding of its pharmacological and toxicological profile and for the potential development of novel therapeutics targeting this essential enzyme.
References
- 1. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na,K-ATPase Acts as a Beta-Amyloid Receptor Triggering Src Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The host-targeting compound peruvoside has a broad-spectrum antiviral activity against positive-sense RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Hormones Target the Ras-MEK 1/2-ERK 1/2 Kinase Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Inhibition of Na+/K+-ATPase by 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin B, a cardiac glycoside isolated from Thevetia peruviana, exhibits potent biological activities with significant therapeutic and toxicological implications. This technical guide provides an in-depth analysis of its primary biological functions, focusing on its molecular mechanisms of action. This compound's principal activity is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This inhibition leads to a cascade of intracellular events, most notably an increase in intracellular calcium concentration, which underlies its cardiotonic effects. Furthermore, this disruption of ion homeostasis contributes to its pronounced cytotoxic and pro-apoptotic activities against various cancer cell lines. This document details the signaling pathways involved, presents available quantitative data, and outlines the experimental protocols used to elucidate these activities.
Primary Biological Activity: Inhibition of Na+/K+-ATPase
This compound is a well-established inhibitor of the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump.[1][2] This enzyme is an integral membrane protein essential for maintaining the high potassium and low sodium concentrations within cells.
Mechanism of Action
This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding event locks the enzyme in a phosphorylated conformation, preventing the dephosphorylation and subsequent conformational changes necessary for ion transport. The inhibition of the pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient across the cell membrane diminishes the driving force for the NCX, leading to an accumulation of intracellular calcium.[3]
Quantitative Data: Inhibition of Na+/K+-ATPase
Table 1: Na+/K+-ATPase Inhibition Data for Related Cardiac Glycosides
| Compound | Relative Inhibitory Value |
| Digitoxigenin | 1.0 |
| This compound | 0.8 |
| Uzarigenin | 0.8 |
| Gitoxigenin | 6-fold less potent than Digitoxigenin |
| Oleandrin | 1-fold less potent than Digitoxin |
| Ouabagenin | 9-fold less potent than Digitoxigenin |
| Strophanthidin | 2-fold less potent than Digitoxigenin |
| Data adapted from a study on the 3D-QSAR of cardiotonic steroids.[2] |
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
A common method to determine the inhibitory activity of a compound on Na+/K+-ATPase is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1][4]
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2.
-
Enzyme: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex).
-
Substrate: 2 mM ATP.
-
Inhibitor: this compound dissolved in DMSO at various concentrations. Ouabain can be used as a positive control.
-
Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Color Reagent: A solution of ammonium molybdate and ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of the enzyme preparation, and 10 µL of the inhibitor solution (or DMSO for control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of the ATP solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of cold TCA.
-
Add 100 µL of the color reagent to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Secondary Biological Activity: Anticancer Effects
The disruption of ion homeostasis and cellular signaling pathways by this compound also leads to potent anticancer activity. This is primarily achieved through the induction of apoptosis in various cancer cell lines.
Cytotoxicity
A methanolic extract of Thevetia peruviana, which contains this compound and other cardiac glycosides, has demonstrated significant cytotoxic activity against several human cancer cell lines.[5][6]
Table 2: Cytotoxic Activity of Thevetia peruviana Methanolic Extract
| Cancer Cell Line | IC50 (µg/mL) |
| Prostate (HTB-81) | 1.91 ± 0.76 |
| Breast (HTB-22) | 5.78 ± 2.12 |
| Colorectal (HTB-38) | 6.30 ± 4.45 |
| Lung (HTB-177) | 12.04 ± 3.43 |
| Data from a study on the anticancer potential of T. peruviana fruit methanolic extract.[5][6] |
Induction of Apoptosis
This compound and related cardiac glycosides induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][7]
The inhibition of Na+/K+-ATPase by this compound leads to cellular stress, which triggers the intrinsic apoptotic pathway. A key event in this pathway is the change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[3] An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7]
Some cardiac glycosides have been shown to sensitize cancer cells to death receptor-mediated apoptosis.[3] This can involve the upregulation of death receptors like Fas and the activation of the initiator caspase-8.[8] Activated caspase-8 can directly activate caspase-3 and also cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[7]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.[9]
This technique is used to determine the relative protein levels of Bax and Bcl-2.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.[11]
Fluorometric or colorimetric assays can be used to measure the activity of specific caspases.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a specific caspase assay buffer.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Ac-DEVD-AMC for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence (e.g., excitation/emission of 380/460 nm for AMC) or absorbance using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to a standard curve and compare treated samples to untreated controls.[12][13]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Na+,K+ -ATPase enzyme by tetrodotoxin extract in the breast tumor xenograft Balb/c nu mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globinmed.com [globinmed.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
Initial Studies on Thevetin B Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin B, a cardiac glycoside found in the seeds and other parts of the Thevetia peruviana (yellow oleander) plant, has been identified as a compound with significant toxicological properties.[1][2] All parts of the Thevetia peruviana plant are considered toxic due to the presence of various cardiac glycosides, including Thevetin A and this compound.[1] While historically associated with accidental poisoning, recent scientific interest has shifted towards the potential cytotoxic effects of these compounds against cancer cell lines. Preliminary studies have focused on crude and fractionated extracts of Thevetia peruviana, with this compound being a principal bioactive constituent responsible for the observed cytotoxicity.[3] This document provides a comprehensive overview of the initial research into this compound's cytotoxic effects, drawing from studies on Thevetia peruviana extracts. It is important to note that while this compound is a major component, the presented data primarily reflects the activity of these extracts. Further research using purified this compound is necessary to fully elucidate its specific cytotoxic profile.
Data Presentation: Cytotoxicity of Thevetia peruviana Extracts
The following tables summarize the quantitative data from initial studies on the cytotoxicity of various Thevetia peruviana extracts, in which this compound is a significant component. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Methanolic Fruit Extract
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Prostate Cancer Cells | Prostate | 1.91 ± 0.76 |
| Breast Cancer Cells | Breast | 5.78 ± 2.12 |
| Colorectal Cancer Cells | Colorectal | 6.30 ± 4.45 |
| Lung Cancer Cells | Lung | 12.04 ± 3.43 |
| Data from a study on the methanolic extract of T. peruviana fruit.[3][4] |
Table 2: Cytotoxicity of Methanolic Leaf Extract
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT-116 | Human Colon Carcinoma | 39.3 |
| A-549 | Human Lung Carcinoma | 93.4 |
| MCF-7 | Human Breast Carcinoma | 110.3 |
| Data from a study on the methanolic extract of T. peruviana leaves.[5][6] |
Table 3: Cytotoxicity of Latex Extract
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-3 | Prostate Cancer | 48.26 |
| MCF-7 | Breast Cancer | 40.31 |
| Data from a study on the latex of T. peruviana.[7][8] |
Experimental Protocols
The following section details the general methodologies employed in the initial studies to assess the cytotoxicity of Thevetia peruviana extracts.
Cell Viability Assay (MTT Assay)
A prevalent method for determining the cytotoxic potential of the plant extracts is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and are allowed to attach overnight.[9]
-
Compound Treatment: A stock solution of the Thevetia peruviana extract is prepared, typically in DMSO. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The existing medium in the wells is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[9]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the extract that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the extract concentration and fitting the data to a dose-response curve.[9]
Signaling Pathways
Studies on Thevetia peruviana extracts suggest that their cytotoxic effects, likely attributable in large part to this compound, are mediated through the induction of apoptosis. Both the intrinsic and extrinsic apoptotic pathways appear to be involved.
Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway is a major mechanism of apoptosis. It is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can lead to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, ultimately leading to cell death.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. This binding event triggers a signaling cascade that also results in the activation of caspases and subsequent apoptosis.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Intrinsic apoptotic pathway induced by this compound.
Caption: Extrinsic apoptotic pathway.
Experimental Workflow Diagram
Caption: General workflow for cytotoxicity assessment.
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. This compound | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Thevetin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin B, a potent cardiac glycoside, has a long and storied history in the realm of natural product chemistry and pharmacology. First identified in the mid-19th century from the seeds of Thevetia peruviana (yellow oleander), this compound has been the subject of extensive research due to its profound physiological effects, primarily the inhibition of the Na+/K+ ATPase pump. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details the historical context of its discovery, outlines modern and classical experimental protocols for its extraction and purification, presents available quantitative data in a structured format, and illustrates key conceptual frameworks through detailed diagrams.
Introduction
This compound is a Cardenolide, a class of steroids characterized by a specific lactone ring at the C17 position. It is one of several cardiac glycosides found in the seeds, leaves, and other parts of the Thevetia genus, including Thevetia peruviana (also known as Cascabela thevetia or Thevetia neriifolia), a plant belonging to the Apocynaceae family.[1] These compounds are notorious for their toxicity, which stems from their ability to inhibit the cellular Na+/K+ ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[2][3] Despite its toxicity, the potent bioactivity of this compound and related compounds has made them valuable pharmacological tools and a subject of interest for potential therapeutic applications, particularly in relation to cardiac conditions.[4]
History of Discovery and Isolation
The journey of this compound's discovery began in 1863 when a chemist named de Vry first isolated a water-soluble glycosidic mixture from the kernels of Thevetia peruviana, which he named "thevetin". This initial "thevetin" was later found to be a mixture of several closely related cardiac glycosides.[5] It wasn't until the advancement of chromatographic and spectroscopic techniques in the 20th century that the individual components of this mixture, including Thevetin A and this compound, were successfully separated and characterized.[1][5]
The primary source for the isolation of this compound remains the seeds of Thevetia peruviana, where it co-occurs with other cardiac glycosides such as Thevetin A, cerberin, neriifolin, and peruvoside.[2][6] this compound is structurally a trisaccharide derivative of the aglycone digitoxigenin.[2][7]
Figure 1: Historical timeline of this compound discovery.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural source is a multi-step process involving extraction, defatting, and chromatographic separation. The following protocols are synthesized from various reported methodologies.[8][9][10]
Plant Material Preparation
-
Collection and Drying: Mature seeds of Thevetia peruviana are collected and thoroughly dried. Air-drying in a shaded, well-ventilated area or oven-drying at a low temperature (40-50°C) is recommended to prevent the degradation of the glycosides.[8]
-
Kernel Extraction and Grinding: The hard outer shell of the seeds is cracked to obtain the kernels. These kernels are then ground into a fine powder to increase the surface area for efficient solvent extraction.[8]
Extraction and Defatting
-
Defatting: The powdered seed kernel is rich in oils that can interfere with the extraction of the more polar cardiac glycosides. A defatting step is therefore crucial. This is typically achieved through Soxhlet extraction with a nonpolar solvent like n-hexane or petroleum ether for several hours.[8][10] The defatted seed meal is then air-dried to remove residual solvent.
-
Glycoside Extraction: The defatted seed meal is then extracted with a polar solvent to isolate the cardiac glycosides. A mixture of methanol and ethanol (e.g., 8:2 v/v) is commonly used.[8][10] Maceration, involving soaking the meal in the solvent for 24-48 hours with occasional stirring, is a common technique. The process can be repeated to maximize the yield.[8] Accelerated Solvent Extraction (ASE) has also been reported as an efficient method.[9][11]
Purification
The crude extract obtained contains a mixture of this compound and other cardiac glycosides. Chromatographic techniques are essential for the purification of this compound.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents with increasing polarity, for instance, starting with a mixture of chloroform and methanol and gradually increasing the proportion of methanol.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to identify fractions containing this compound. A common solvent system for TLC of cardiac glycosides is a mixture of chloroform and methanol (e.g., 8:2 v/v).[4] The spots can be visualized by spraying with specific reagents like Liebermann-Burchard reagent followed by heating.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, preparative or analytical High-Performance Liquid Chromatography (HPLC) is employed.[9][11] A reversed-phase C18 column is often used with a mobile phase consisting of a gradient of acetonitrile and water.
Figure 2: General workflow for the isolation of this compound.
Quantitative Data
Quantitative data on the yield of this compound can vary depending on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes some of the reported quantitative data related to Thevetia peruviana extracts.
| Parameter | Plant Part | Method | Result | Reference |
| Total Phenolic Content | Leaves | Folin-Ciocalteu | 72.37 mg GAE/g extract | [12] |
| Total Flavonoid Content | Leaves | Aluminum chloride colorimetric assay | 12.47 mg RE/g extract | [12] |
| Peruvoside Content | Seeds | HPTLC | ~20% of extractable glycosides | [4] |
| Glycoside Reduction | Defatted Seed Meal | Alcoholic Extraction (20:1 solvent:meal, 72h) | 95.6% reduction | [10] |
Note: Specific yield percentages for pure this compound are not consistently reported across general literature and would require access to detailed experimental data within primary research articles.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+ ATPase pump located in the plasma membrane of cells, particularly cardiac myocytes.[2][3] This inhibition leads to an increase in intracellular sodium concentration. The increased intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle.
Figure 3: Simplified signaling pathway of this compound's effect on cardiac myocytes.
Conclusion
This compound, a cardiac glycoside with a rich history, continues to be a compound of significant interest in pharmacology and toxicology. Its discovery and the subsequent development of methods for its isolation and characterization have paved the way for a deeper understanding of its mechanism of action. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working with this potent natural product. Further research into the nuanced effects of this compound and its potential therapeutic applications, with careful consideration of its toxicity, is a promising area of investigation.
References
- 1. ijarbs.com [ijarbs.com]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsi.org [ijpsi.org]
- 5. journalijar.com [journalijar.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. makhillpublications.co [makhillpublications.co]
- 11. researchgate.net [researchgate.net]
- 12. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Thevetin B and Digitoxigenin: A Deep Dive into a Functional Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the functional relationship between Thevetin B and its aglycone, digitoxigenin. Both are potent cardiac glycosides that exert their primary biological effects through the inhibition of the ubiquitous Na+/K+-ATPase enzyme. This document elucidates their structural relationship, comparative bioactivity, and the downstream signaling cascades they modulate. Detailed experimental protocols for their extraction, conversion, and bioactivity assessment are provided to facilitate further research. The information is intended to serve as a critical resource for professionals in pharmacology, drug discovery, and cancer research, offering insights into the therapeutic potential and mechanistic intricacies of these compounds.
Introduction: Unveiling the Core Relationship
This compound is a naturally occurring cardiac glycoside predominantly found in the seeds and other parts of plants from the Thevetia genus, such as Thevetia peruviana (yellow oleander).[1][2][3] Structurally, this compound is a complex molecule comprising a steroid nucleus, a lactone ring, and a sugar moiety.[2] The core of its functionality lies in its aglycone, digitoxigenin , which is the steroid backbone responsible for its biological activity.[1] this compound is specifically a trisaccharide derivative of digitoxigenin, meaning it has a three-sugar chain attached to the digitoxigenin core. This glycosylation significantly influences its solubility, potency, and pharmacokinetic profile.
The primary mechanism of action for both this compound and digitoxigenin is the potent inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[3] This inhibition leads to a cascade of events, most notably an increase in intracellular calcium concentrations, which is the basis for their cardiotonic effects.[4][5][6] Beyond their historical use in treating cardiac conditions, recent research has focused on their potential as anticancer agents, a property also linked to their interaction with Na+/K+-ATPase and the subsequent modulation of various signaling pathways.[7][8]
This guide will dissect the functional relationship between the glycoside (this compound) and its aglycone (digitoxigenin), providing quantitative data, detailed experimental procedures, and visual representations of their shared mechanisms of action.
Structural and Functional Relationship
The fundamental relationship between this compound and digitoxigenin is that of a glycoside to its aglycone. This compound can be chemically or enzymatically hydrolyzed to yield digitoxigenin and its constituent sugars. This relationship is pivotal to understanding their comparative bioactivities. While the digitoxigenin moiety is responsible for binding to and inhibiting the Na+/K+-ATPase, the sugar chain of this compound modulates the affinity and kinetics of this interaction.
Caption: Structural breakdown of this compound into its constituent parts.
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of digitoxigenin and related compounds on Na+/K+-ATPase and their cytotoxic effects on various cancer cell lines. Data for purified this compound is less prevalent in the literature; therefore, data from extracts containing this compound are included for context.
Table 1: Inhibition of Na+/K+-ATPase
| Compound | Enzyme Source | IC50 | Reference(s) |
| Digitoxigenin | Pig heart muscle | ~1.0 x 10-7 M | [9] |
| Digitoxigenin | Not Specified | 0.06 µM | [7] |
| Digitoxin | Not Specified | 0.78 µM | [10] |
| Digoxin | Porcine cerebral cortex | Biphasic inhibition | [11] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 | Reference(s) |
| Digitoxigenin neoglycoside (Dg18) | A549 | Human Lung Adenocarcinoma | 10 ± 1 nM | [5][8] |
| Digitoxigenin neoglycoside (Dg12) | A549 | Human Lung Adenocarcinoma | 1600 ± 400 nM | [5][8] |
| Digitoxin | HeLa | Cervical Cancer | 2.340 ± 0.003 μM | [8] |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3.2 ± 0.1 nM | |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 10.2 ± 0.3 nM | |
| Thevetia peruviana Methanolic Extract | HCT-116 | Human Colon Carcinoma | 39.3 µg/mL | [12] |
| Thevetia peruviana Methanolic Extract | A549 | Human Lung Carcinoma | 93.4 µg/mL | [12] |
| Thevetia peruviana Methanolic Extract | MCF-7 | Human Breast Carcinoma | 110.3 µg/mL | [12] |
| Thevetia peruviana Fruit Methanolic Extract | Prostate Cancer Cells | Prostate Cancer | 1.91 ± 0.76 μg/mL | [13] |
| Thevetia peruviana Fruit Methanolic Extract | Breast Cancer Cells | Breast Cancer | 5.78 ± 2.12 μg/mL | [13] |
| Thevetia peruviana Fruit Methanolic Extract | Colorectal Cancer Cells | Colorectal Cancer | 6.30 ± 4.45 μg/mL | [13] |
| Thevetia peruviana Fruit Methanolic Extract | Lung Cancer Cells | Lung Cancer | 12.04 ± 3.43 μg/mL | [13] |
Experimental Protocols
Extraction and Isolation of this compound from Thevetia peruviana Seeds
This protocol outlines a general procedure for the extraction and isolation of this compound.
Materials:
-
Dried seeds of Thevetia peruviana
-
n-Hexane or petroleum ether
-
Methanol or ethanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluting solvents (e.g., chloroform-methanol mixtures of increasing polarity)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Visualizing agent (e.g., Liebermann-Burchard reagent)
Procedure:
-
Seed Preparation: Grind the dried seeds of Thevetia peruviana into a coarse powder.
-
Defatting: Extract the powdered seeds with n-hexane or petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids. Air-dry the defatted seed powder.
-
Extraction of Glycosides: Extract the defatted seed powder with methanol or ethanol using the Soxhlet apparatus for 8-12 hours.
-
Concentration: Concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude glycosidic residue.
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial eluting solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).
-
-
Crystallization: Recrystallize the combined fractions from a suitable solvent system to obtain pure this compound.
Caption: A simplified workflow for the extraction and purification of this compound.
Acid Hydrolysis of this compound to Digitoxigenin
This protocol describes the cleavage of the glycosidic bonds in this compound to yield its aglycone, digitoxigenin.[13][14]
Materials:
-
Purified this compound
-
Hydrochloric acid (HCl) or sulfuric acid (H2SO4)
-
Methanol or ethanol
-
Dichloromethane or chloroform
-
Sodium bicarbonate (NaHCO3) solution
-
Heating mantle or water bath
-
Separatory funnel
-
TLC apparatus
Procedure:
-
Dissolution: Dissolve a known amount of this compound in methanol or ethanol.
-
Acidification: Add a dilute solution of HCl or H2SO4 to the this compound solution.
-
Heating: Gently reflux the mixture for a defined period (e.g., 1-2 hours) to facilitate hydrolysis. Monitor the reaction progress using TLC.
-
Neutralization: After cooling, neutralize the reaction mixture with a saturated solution of NaHCO3.
-
Extraction: Extract the aglycone (digitoxigenin) from the aqueous-alcoholic solution using dichloromethane or chloroform in a separatory funnel.
-
Washing and Drying: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude digitoxigenin.
-
Purification: The crude digitoxigenin can be further purified by crystallization or chromatography.
Na+/K+-ATPase Inhibition Assay (Malachite Green Method)
This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[15][16][17][18][19][20]
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl or imidazole)
-
ATP solution
-
This compound and digitoxigenin solutions of varying concentrations
-
Ouabain (a known Na+/K+-ATPase inhibitor for positive control)
-
Malachite green reagent
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compounds (this compound or digitoxigenin). Include controls with no inhibitor and with a saturating concentration of ouabain.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Reaction Initiation: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the released Pi.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 620-660 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways
The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound and digitoxigenin does not merely affect ion transport. It also triggers a complex network of intracellular signaling pathways, collectively known as the Na+/K+-ATPase signalosome. This has profound implications for their therapeutic effects, particularly in cancer.
The Na+/K+-ATPase Signalosome and Downstream Cascades
Binding of digitoxigenin to the Na+/K+-ATPase initiates a conformational change in the enzyme, leading to the activation of non-receptor tyrosine kinase Src. This activation sets off a cascade of downstream signaling events, including the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[21][22][23][24][25][26][27][28][29][30] These pathways are critical regulators of cell proliferation, survival, and apoptosis.
Caption: Downstream signaling from Na+/K+-ATPase inhibition.
Conclusion
This compound and digitoxigenin share a direct and functionally significant relationship. As a glycoside, this compound serves as a carrier for the biologically active aglycone, digitoxigenin. Their shared ability to inhibit Na+/K+-ATPase underpins their cardiotonic properties and their emerging potential as anticancer agents. The modulation of this enzyme triggers complex signaling cascades that can be harnessed for therapeutic benefit. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further explore the nuanced pharmacology of these potent natural products and to advance their development into novel therapeutics. A thorough understanding of their structure-activity relationships and mechanisms of action is paramount for maximizing their therapeutic potential while ensuring safety.
References
- 1. ijsdr.org [ijsdr.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. magnascientiapub.com [magnascientiapub.com]
- 4. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Digitoxin? [synapse.patsnap.com]
- 7. Digitoxin - Wikipedia [en.wikipedia.org]
- 8. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Synthesis and properties of digitoxigenin-3 beta-O-alpha-L-arabinofuranoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative studies on acid hydrolysis of digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. eubopen.org [eubopen.org]
- 20. researchgate.net [researchgate.net]
- 21. Transcriptome Profiling of Cardiac Glycoside Treatment Reveals EGR1 and Downstream Proteins of MAPK/ERK Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
An In-depth Technical Guide to the Toxicity of Thevetin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicological profile of Thevetin B, a potent cardiac glycoside isolated from Thevetia peruviana (yellow oleander). It details the molecule's primary mechanism of action, summarizes available quantitative toxicity data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support advanced research and development.
Introduction
This compound is a cardenolide, a class of steroid glycosides known for their profound effects on cardiac muscle.[1] It is one of the primary toxins found in all parts of the Thevetia peruviana plant, especially concentrated in the seeds.[1][2] Structurally similar to digoxin, this compound's toxicity stems from its ability to inhibit the Na+/K+-ATPase enzyme, a critical ion pump in cell membranes.[1][3] While historically associated with accidental and intentional poisoning, the potent bioactivity of this compound and other cardiac glycosides has also made them subjects of interest for therapeutic applications, including cancer research.[1][4] Understanding its toxicity is therefore critical for both toxicological assessment and drug development.
Mechanism of Toxicity
This compound's toxicity is multifaceted, primarily initiated by its interaction with the Na+/K+-ATPase pump, which triggers a cascade of cellular events. Secondary mechanisms, such as the induction of programmed cell death (apoptosis), also contribute significantly to its cytotoxic profile.
The principal mechanism of this compound toxicity is the inhibition of the Na+/K+-ATPase pump, an enzyme essential for maintaining sodium and potassium gradients across the cell membrane.[3][5]
-
Binding: this compound binds to the extracellular portion of the α-subunit of the Na+/K+-ATPase pump.[6]
-
Inhibition: This binding locks the enzyme in a phosphorylated state, preventing the dephosphorylation necessary for ion transport.
-
Ion Gradient Disruption: The pump's inhibition leads to an increase in intracellular sodium (Na+) concentration.
-
Calcium Influx: The elevated intracellular Na+ alters the function of the sodium-calcium (Na+/Ca2+) exchanger, which begins to operate in reverse, pumping Na+ out and calcium (Ca2+) into the cell.
-
Cardiotoxicity: In cardiomyocytes, the resulting increase in intracellular Ca2+ enhances contractility (positive inotropic effect) but also leads to electrical instability, arrhythmias, and, at high concentrations, cell death.[6]
Studies on extracts of T. peruviana containing this compound have demonstrated the induction of apoptosis, or programmed cell death, in various cancer cell lines.[4][7] This suggests a secondary mechanism of toxicity relevant to its potential as an anti-cancer agent. Apoptosis can be triggered through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: Cellular stress caused by ion imbalance or other factors can lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and -3) that execute cell death.
-
Extrinsic (Death Receptor) Pathway: this compound may influence the expression or sensitivity of death receptors on the cell surface. Binding of ligands (like TNF-α) to these receptors activates a different caspase cascade (initiating with caspase-8) to induce apoptosis.
Quantitative Toxicity Data
Quantitative data for pure this compound is limited in publicly available literature. Most studies report values for extracts of Thevetia peruviana, which contain a mixture of cardiac glycosides. The following table summarizes the available data. Researchers should note that the presence of other glycosides like Thevetin A, neriifolin, and peruvoside in extracts can influence the observed toxicity.[1]
| Compound/Extract | Test System/Cell Line | Endpoint | Value | Reference(s) |
| This compound | Human Serum | LOD | 0.27 ng/mL | [3] |
| Methanolic extract of T. peruviana fruit | Human Prostate Adenocarcinoma (HTB-81) | IC₅₀ | 1.91 ± 0.76 µg/mL | [4][7] |
| Methanolic extract of T. peruviana fruit | Human Breast Adenocarcinoma (HTB-22) | IC₅₀ | 5.78 ± 2.12 µg/mL | [4][7] |
| Methanolic extract of T. peruviana fruit | Human Colorectal Adenocarcinoma (HTB-38) | IC₅₀ | 6.30 ± 4.45 µg/mL | [4][7] |
| Methanolic extract of T. peruviana fruit | Human Lung Carcinoma (HTB-177) | IC₅₀ | 12.04 ± 3.43 µg/mL | [4][7] |
| Methanolic extract of T. peruviana leaves | Human Colon Carcinoma (HCT-116) | IC₅₀ | 39.3 µg/mL | [8] |
| Latex of T. peruviana | Human Prostate Cancer (PC-3) | IC₅₀ | 48.26 µg/mL | [1] |
| Latex of T. peruviana | Human Breast Cancer (MCF-7) | IC₅₀ | 40.31 µg/mL | [1] |
-
IC₅₀ (Half-maximal inhibitory concentration): Concentration of a substance that reduces a biological activity (e.g., cell proliferation) by 50%.
-
LOD (Limit of Detection): The lowest quantity of a substance that can be distinguished from the absence of that substance.
Experimental Protocols
Detailed and reproducible protocols are essential for studying the toxicity of this compound. Below are methodologies for key in vitro assays.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC₅₀ value of this compound on a specific cell line.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7).[8]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).[4]
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated (vehicle) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against this compound concentration and use non-linear regression to determine the IC₅₀ value.[9]
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.
Objective: To quantify the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but stains the DNA of late apoptotic or necrotic cells with compromised membranes.[10]
Materials:
-
Treated and untreated cell populations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).[11]
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Induce apoptosis by treating cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[13]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This biochemical assay directly measures the effect of this compound on the enzymatic activity of the Na+/K+-ATPase.
Objective: To determine the IC₅₀ of this compound for Na+/K+-ATPase activity.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme. The activity is measured in the presence and absence of a specific inhibitor (ouabain) to distinguish Na+/K+-ATPase-specific activity from other ATPases.[14]
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney or rat brain).[14][15]
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Imidazole, pH 7.4).[14]
-
ATP solution.
-
This compound solutions of varying concentrations.
-
Ouabain (for control).
-
Malachite green reagent for phosphate detection.
-
96-well microplate and spectrophotometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme preparation, and varying concentrations of this compound. Include controls with no inhibitor and a saturating concentration of ouabain.[14]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like SDS.[14]
-
Phosphate Detection: Add the malachite green reagent to detect the released Pi.
-
Absorbance Reading: Measure absorbance at ~620 nm.
-
Calculation: Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity (activity remaining in the presence of ouabain) from the total activity. Plot the percentage of inhibition against this compound concentration to determine the IC₅₀ value.[14]
Conclusion
This compound is a highly toxic cardiac glycoside with a well-defined primary mechanism of action: the inhibition of the Na+/K+-ATPase pump. This leads to significant cardiotoxic effects and forms the basis of its overall toxicity. Furthermore, its ability to induce apoptosis in cancer cells highlights a potential, yet complex, therapeutic avenue. The significant cytotoxicity observed even in crude plant extracts underscores the potency of its constituent compounds. A thorough understanding of its dose-dependent effects, supported by robust and standardized experimental protocols, is paramount for any professional working with this molecule, whether in the context of toxicology, pharmacology, or drug discovery.
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. Thevetia peruviana (Pers.)(PIM 527) [inchem.org]
- 3. This compound | CAS:27127-79-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. benchchem.com [benchchem.com]
- 15. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Thevetin B: A Technical Guide to its Anticancer Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thevetin B is a cardiac glycoside, a class of naturally occurring steroid-like compounds, isolated from Thevetia peruviana (also known as Cascabela thevetia or yellow oleander).[1][2] Historically known for their cardiotonic properties, cardiac glycosides are gaining significant attention in oncology for their potential as anticancer agents.[3] The cytotoxic properties of compounds from Thevetia peruviana, including this compound, are attributed to their ability to induce cell death and inhibit the proliferation of cancer cells.[4] This technical guide provides a comprehensive overview of the preliminary research on this compound's anticancer effects, focusing on its core mechanism of action, downstream cellular consequences, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational mechanism of action for this compound, characteristic of all cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump located on the plasma membrane.[4][5] This enzyme is critical for maintaining cellular ion homeostasis by actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell. In cancer cells, which often have altered ion dynamics, the disruption of this pump's function serves as a key therapeutic vulnerability.[5]
Inhibition of the Na+/K+-ATPase by this compound leads to a cascade of immediate intracellular events:
-
Increased Intracellular Na+: The blockage of sodium extrusion causes its accumulation inside the cell.
-
Decreased Intracellular K+: The influx of potassium is inhibited.
-
Increased Intracellular Ca2+: The rise in intracellular Na+ alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.
This disruption of the fundamental electrochemical gradient triggers a series of downstream signaling events that collectively contribute to the anticancer effects of this compound.[5]
Downstream Anticancer Effects
The cellular stress induced by the disruption of ion homeostasis triggers several key anticancer responses, including the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
A primary outcome of treatment with cardiac glycosides from Thevetia peruviana is the induction of apoptosis, or programmed cell death.[4][6] This process is initiated by the cellular stress resulting from Na+/K+-ATPase inhibition. Evidence suggests the involvement of the intrinsic apoptotic pathway, which is characterized by:
-
Mitochondrial Dysregulation: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[5]
-
Caspase Activation: Leading to the activation of executioner caspases that dismantle the cell.
-
DNA Fragmentation: A hallmark of late-stage apoptosis.[4][6]
Ethanolic extracts of Thevetia peruviana flowers have also been shown to enhance TNF-α and TRAIL-induced apoptosis in human cervical cancer cells, indicating that these compounds can sensitize cancer cells to extrinsic apoptotic pathways as well.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound and related cardiac glycosides can halt the proliferation of cancer cells by inducing cell cycle arrest.[5] Studies have shown that secondary metabolites from Thevetia peruviana can cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding through mitosis and dividing.[1] This suggests that these compounds interfere with the molecular machinery that governs cell cycle progression.[5]
Quantitative Data on Cytotoxicity
The cytotoxic activity of extracts from Thevetia peruviana, which contain this compound and related cardiac glycosides, has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is important to note that these values are for plant extracts and not for purified this compound. According to the U.S. National Cancer Institute (NCI) criteria, a crude extract is considered active if its IC50 value is below 20 µg/mL.[4]
| Plant Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Methanolic extract of T. peruviana fruit | Prostate Cancer | 1.91 ± 0.76 | [4][6] |
| Methanolic extract of T. peruviana fruit | Breast Cancer (MCF-7) | 5.78 ± 2.12 | [4][6] |
| Methanolic extract of T. peruviana fruit | Colorectal Cancer | 6.30 ± 4.45 | [4][6] |
| Methanolic extract of T. peruviana fruit | Lung Cancer | 12.04 ± 3.43 | [4][6] |
| Methanolic extract of C. thevetia | Lung Cancer (A549) | 7.884 | [8] |
| Latex of T. peruviana | Prostate Cancer (PC-3) | 48.26 | [9] |
| Latex of T. peruviana | Breast Cancer (MCF-7) | 40.31 | [9] |
Experimental Protocols
The determination of the anticancer potential of a compound involves a series of standardized in vitro assays.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the IC50 value of a compound.[6][8]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[8]
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent like DMSO. A series of dilutions are made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[8]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Apoptosis Detection Assays
To confirm that cell death is occurring via apoptosis, several methods can be employed:
-
DNA Fragmentation Assay: Apoptosis is characterized by the cleavage of DNA into specific fragments. This can be visualized by running DNA extracted from treated and untreated cells on an agarose gel, where a characteristic "ladder" pattern indicates apoptosis.[4][6]
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of apoptotic cells under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-to-red condensed chromatin, and necrotic cells have a uniform orange-to-red appearance.[4][6]
Clonogenic (Colony Formation) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies. A reduction in colony formation indicates an anti-proliferative effect.[4][6]
-
Cell Seeding: A low number of cells (e.g., 100-500 cells) are seeded into a petri dish or 6-well plate.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Incubation: The plates are incubated for 10-15 days until visible colonies are formed.[4]
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The percentage of colony formation is calculated relative to the untreated control.
Conclusion
This compound, a cardiac glycoside from Thevetia peruviana, demonstrates significant anticancer potential primarily through the potent inhibition of the Na+/K+-ATPase pump. This action triggers a cascade of events, including the induction of apoptosis via the intrinsic pathway and cell cycle arrest at the G2/M phase. In vitro studies using extracts containing this compound have shown strong cytotoxic effects against a range of cancer cell lines, including prostate, breast, colorectal, and lung cancer.[4][6] While much of the specific mechanistic understanding is inferred from studies on related cardiac glycosides and plant extracts, the existing data provides a strong rationale for further investigation into purified this compound as a potential therapeutic agent in oncology. Future research should focus on elucidating its effects on specific signaling pathways, its efficacy in in vivo models, and its potential for combination therapies.
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Thevetin B Extraction from Thevetia peruviana Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetia peruviana, commonly known as yellow oleander, is a plant recognized for its rich concentration of cardiac glycosides, with Thevetin B being a prominent and toxicologically significant compound.[1][2] These glycosides, particularly Thevetin A and this compound, are triosides, meaning their aglycone is attached to three sugar units.[3] this compound has garnered interest in pharmacological and toxicological research due to its potent cardiac activity, which is similar to that of digoxin.[1] This document provides detailed protocols for the extraction and isolation of this compound from Thevetia peruviana seeds, intended for research and drug development purposes. The methodologies outlined are based on established scientific literature and are designed to yield a crude glycosidic extract with subsequent steps for purification.
Data Presentation
The efficiency of cardiac glycoside extraction from Thevetia peruviana seeds is influenced by several factors, including the choice of solvent, the ratio of solvent to seed meal, and the duration of the extraction process. The following tables summarize quantitative data from various studies to guide the optimization of your extraction protocol.
Table 1: Effect of Solvent-to-Meal Ratio and Time on Glycoside Extraction
| Solvent to Meal Ratio | Extraction Time (hours) | Glycoside Reduction (%) |
| 10:1 | 72 | 91.5 |
| 15:1 | 72 | 94.1 |
| 20:1 | 72 | 95.6 |
Data adapted from a study on the extractability of Thevetia glycosides, indicating that a higher solvent-to-meal ratio over a 72-hour period results in a greater reduction of glycosides from the seed meal.[4]
Table 2: Efficacy of Different Processing Methods on Cardiac Glycoside Reduction
| Processing Method | Glycoside Reduction (%) |
| Fermentation | 59.87 |
| Boiling in Water | 76.42 |
| Alcohol Treatment | 84.97 |
| Combined Boiling and Alcohol Treatment | 91.0 |
This table illustrates that alcohol-based treatments are highly effective in removing cardiac glycosides. A combined approach of boiling with an 80% methanol/ethanol mixture (8:2 ratio) for 30 minutes at 45°C achieved the highest reduction.[5][6]
Table 3: Influence of Aqueous Alcohol Concentration on Glycoside Extraction
| Aqueous Alcohol Concentration (%) | Relative Glycoside Content |
| 50 | Higher |
| 60 | Moderate |
| 70 | Lowest |
| 80 | Lowest |
| 90 | Moderate |
| 100 | Higher |
This data suggests that a 70% or 80% aqueous alcohol solution is optimal for extracting cardiac glycosides from thevetia seed meal.[7][8]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction of this compound from Thevetia peruviana seeds. The protocol is divided into three main stages: seed preparation, extraction of cardiac glycosides, and purification of this compound.
Protocol 1: Preparation of Thevetia peruviana Seed Meal
-
Seed Collection and Drying: Collect mature seeds from the Thevetia peruviana plant. Thoroughly dry the seeds in a well-ventilated, shaded area or in an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[9]
-
Kernel Extraction: Carefully crack the hard outer shell of the dried seeds to isolate the kernels.[9]
-
Grinding: Grind the kernels into a fine powder using a mechanical grinder or a mortar and pestle. This increases the surface area for efficient solvent extraction.[9]
-
Defatting (Crucial Step): The seed kernels are rich in oil, which can interfere with the extraction of the more polar cardiac glycosides.
-
Place the powdered kernels (e.g., 100 g) into a thimble for a Soxhlet apparatus.
-
Perform Soxhlet extraction using n-hexane or petroleum ether (boiling range 40-60°C) for 2-8 hours to remove the nonpolar fatty constituents.[9][10]
-
After extraction, air-dry the defatted seed meal to completely remove the residual solvent.[9]
-
Protocol 2: Extraction of Crude Cardiac Glycosides
This protocol utilizes an alcoholic solvent mixture, which has been shown to be effective for extracting cardiac glycosides.[5][7]
-
Solvent Preparation: Prepare an 80% methanol/ethanol solvent mixture in an 8:2 volume ratio.[11]
-
Maceration:
-
Soak the defatted seed meal in the prepared solvent mixture at a solvent-to-meal ratio of 10:1 (v/w).
-
Stir the mixture thoroughly and allow it to macerate for 24 hours at room temperature with occasional stirring.[9]
-
Decant the solvent.
-
To the remaining seed meal, add fresh solvent at a 5:1 ratio and let it soak for another 24 hours.
-
-
Filtration and Concentration:
-
Combine the solvent extracts from both maceration steps.
-
Filter the combined extract through Whatman No. 1 filter paper to remove any solid plant material.[9]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude glycosidic extract.[9][12]
-
Protocol 3: Purification of this compound
The crude extract contains a mixture of several cardiac glycosides. Chromatographic techniques are necessary to isolate this compound.[9][13]
-
Qualitative Analysis (Recommended):
-
Perform Thin Layer Chromatography (TLC) on the crude extract to confirm the presence of this compound.
-
Use a mobile phase such as chloroform:methanol (8:2) for effective separation.[14]
-
-
Column Chromatography:
-
Pack a silica gel (60-120 mesh) column using a nonpolar solvent like n-hexane.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.[9]
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For a higher degree of purity, the fractions containing this compound from column chromatography can be further purified using preparative HPLC.[13][15]
-
The specific parameters for the HPLC method (e.g., column type, mobile phase composition, flow rate) will need to be optimized based on the specific equipment and the purity of the fractions from the column chromatography step.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Logical Relationships in Solvent Extraction Optimization
Caption: Key parameters influencing this compound extraction efficiency.
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. ijarbs.com [ijarbs.com]
- 3. ijpsr.com [ijpsr.com]
- 4. makhillpublications.co [makhillpublications.co]
- 5. EFFECT OF PROCESSING ON THEVETIA PERUVIANA GLYCOSIDE | The Bioscientist Journal [bioscientistjournal.com]
- 6. EFFECT OF PROCESSING ON THEVETIA PERUVIANA GLYCOSIDE [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Extractability of Thevetia peruviana glycosides with alcohol mixture | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. journals.rasetass.org [journals.rasetass.org]
- 11. researchgate.net [researchgate.net]
- 12. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsi.org [ijpsi.org]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Note: High-Performance Liquid Chromatography Analysis of Thevetin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thevetin B is a potent cardiac glycoside found in the seeds and other parts of the Thevetia peruviana (yellow oleander) plant.[1][2] Due to its significant cardiotoxic effects, accurate and reliable quantification of this compound is crucial in toxicology, pharmacology, and forensic analysis.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and accessible method for the determination of this compound in various samples, including plant extracts and biological fluids. This application note provides a detailed protocol for the HPLC analysis of this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained during the HPLC analysis of this compound.
Table 1: HPLC System Parameters and Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | Water + 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[5] |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 8 | |
| 12 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 35 °C[5] |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 10 µL |
Table 2: Illustrative Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 124,500 |
| 25.0 | 310,000 |
| 50.0 | 625,000 |
| 100.0 | 1,255,000 |
| Linearity (R²) | > 0.999 |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Retention Time (min) | ± 2% | 10.2 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5500 |
| Precision (%RSD, n=6) | ≤ 2.0% | < 1.5% |
Experimental Protocols
1. Sample Preparation from Plant Material
This protocol is designed for the extraction of this compound from plant materials such as seeds or leaves.
-
Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder.[5]
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material.[5]
-
Add 20 mL of 70% methanol in water.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[5]
-
Filter the extract through a Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Solid-Phase Extraction (SPE) Cleanup (Recommended):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[5]
-
Load the concentrated plant extract onto the conditioned cartridge.[5]
-
Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.[5]
-
Elute this compound and other cardiac glycosides with 10 mL of 80% methanol in water.[5]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (82% Mobile Phase A, 18% Mobile Phase B).[5]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[5]
-
2. HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (82% A, 18% B) for at least 30 minutes or until a stable baseline is achieved.[5]
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase, ranging from 1 µg/mL to 100 µg/mL from a stock solution.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform six replicate injections of a mid-range standard to check for system suitability (precision, tailing factor, theoretical plates).
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Inject a quality control (QC) standard after every 10-15 sample injections to monitor system performance.
-
-
Data Acquisition and Analysis:
-
Acquire chromatograms for the duration of the gradient program (20 minutes).
-
Integrate the peak corresponding to this compound (expected around 10.2 minutes, but will vary).
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key relationships in quantitative HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method validation of a survey of thevetia cardiac glycosides in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Note: Quantification of Thevetin B in Human Serum using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals involved in toxicology, pharmacokinetics, and clinical chemistry.
Abstract This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Thevetin B in human serum. This compound is a potent cardiac glycoside found in the seeds of the Yellow Oleander (Thevetia peruviana), and exposure can lead to severe intoxication.[1][2] This method utilizes solid-phase extraction (SPE) for sample clean-up and an electrospray ionization (ESI) source in positive ion mode for detection. The protocol has been validated for linearity, sensitivity, recovery, and precision, making it suitable for both clinical and forensic toxicology applications.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound standard, Digoxin-d3 (Internal Standard, IS)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Additives: Formic acid (FA)
-
Reagents: Tris-HCl buffer, Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Equipment: Solid-Phase Extraction (SPE) cartridges (e.g., C18), centrifuge, analytical balance, vortex mixer.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is an effective method for preparing serum samples for this compound analysis.[1][2][3]
-
Pre-treatment: Thaw serum samples at room temperature. Spike 1 mL of serum with the internal standard, Digoxin-d3.
-
Conditioning: Condition an SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute this compound and the IS from the cartridge using 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) and vortex thoroughly.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: Atlantis dC18 column (2.1 x 50 mm, 3 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient is typically used, starting with a high aqueous percentage and ramping up the organic phase to elute the analyte.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
This compound (C₄₂H₆₆O₁₈, MW: 859.0 g/mol ) fragmentation involves the sequential loss of its sugar moieties.[4][5] The sodium adduct is often observed.[4] MRM transitions should be optimized by infusing the pure standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 881.4 [M+Na]⁺ | 719.3 | Optimized | Loss of one glucose unit.[4] |
| This compound | 881.4 [M+Na]⁺ | 557.2 | Optimized | Loss of two glucose units.[4] |
| Digoxin-d3 (IS) | 784.5 [M+H]⁺ | 651.4 | Optimized | Quantifier ion for IS. |
Method Validation and Performance
The method was validated according to established guidelines for bioanalytical method validation.[6][7]
Linearity and Sensitivity
The assay demonstrated excellent linearity over the specified concentration range.
| Parameter | Result |
| Linearity Range | 0.5 - 8.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.27 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Accuracy, Precision, and Recovery
The method is accurate and precise, with high recovery ensuring reliable quantification.
| Parameter | QC Level | Result | Acceptance Criteria |
| Accuracy (% Bias) | Low, Med, High | Proficient | Within ±15% |
| Precision (% CV) | Low, Med, High | Proficient | ≤15% |
| Recovery (%) | - | > 94% | Consistent and reproducible |
Mechanism of Action: Na+/K+-ATPase Inhibition
This compound, like other cardiac glycosides, exerts its toxic effect by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells (myocytes). This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The result is an accumulation of intracellular calcium, leading to increased contractility but also predisposing to arrhythmias.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific tool for the quantitative analysis of this compound in human serum. The simple solid-phase extraction protocol ensures high recovery and minimal matrix effects.[1] This validated assay is well-suited for clinical pharmacokinetic studies, therapeutic drug monitoring (if applicable), and forensic investigations of poisoning cases involving Yellow Oleander.[1][8]
References
- 1. Method validation of a survey of thevetia cardiac glycosides in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Analytical quantification of the plant specific cardiac glycosides in biological fluids in a rare case of yellow oleander (Cascabela thevetia) self-poisoning in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability with Thevetin B using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thevetin B is a cardiac glycoside isolated from Thevetia peruviana. Like other cardiac glycosides, this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
The MTT assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Mechanism of Action of this compound
This compound, as a cardiac glycoside, primarily functions by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium concentration, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. The rise in intracellular calcium can trigger a cascade of signaling events that ultimately lead to apoptosis (programmed cell death). This signaling pathway involves the activation of calcineurin, which dephosphorylates the nuclear factor of activated T-cells (NF-AT), allowing its translocation to the nucleus. In the nucleus, NF-AT upregulates the expression of Fas ligand (FasL), which can then initiate the extrinsic apoptosis pathway. Concurrently, the cellular stress induced by ionic imbalance can also trigger the intrinsic apoptosis pathway through the modulation of Bcl-2 family proteins and the activation of caspases.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
Data Presentation
The following table summarizes the cytotoxic activity of methanolic extracts of Thevetia peruviana, which contains this compound, against various human cancer cell lines. The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µg/mL) of T. peruviana Methanolic Extract |
| Prostate (PC-3) | Prostate Cancer | 1.91 ± 0.76[3][4] |
| Breast (MCF-7) | Breast Cancer | 5.78 ± 2.12[3][4] |
| Colorectal | Colorectal Cancer | 6.30 ± 4.45[3][4] |
| Lung | Lung Cancer | 12.04 ± 3.43[3][4] |
| A549 | Lung Cancer | 7.884[2][5] |
| HCT-116 | Colon Cancer | 39.3[6] |
Note: The IC50 values presented are for methanolic extracts and not for purified this compound. The potency of purified this compound may vary.
Experimental Protocols
Materials and Reagents
-
This compound (pure compound)
-
Selected human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[2]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve a range of final concentrations to be tested. It is advisable to perform a preliminary range-finding experiment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells in medium).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents | Use sterile techniques and fresh reagents. |
| Phenol red in media | Use phenol red-free media for the assay. | |
| Low absorbance values | Low cell number | Optimize cell seeding density. |
| Insufficient incubation time | Ensure adequate incubation time with both the compound and MTT. | |
| Inconsistent results | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. | |
| Precipitate formation in this compound solution | Low solubility | Prepare fresh dilutions for each experiment and ensure complete dissolution in the solvent. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thevetin B-Induced Apoptosis in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the induction of apoptosis in prostate cancer cells by Thevetin B, a cardiac glycoside found in the plant Thevetia peruviana. Due to the limited direct research on this compound in prostate cancer, this document synthesizes findings from studies on Thevetia peruviana extracts and other related cardiac glycosides to propose a mechanism of action and provide detailed experimental protocols.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. A key challenge in treatment is the development of resistance to therapies that aim to induce programmed cell death, or apoptosis. Natural compounds are a promising source of novel anti-cancer agents. This compound, a cardiac glycoside, has emerged as a potential therapeutic candidate. Studies on extracts of Thevetia peruviana, which contains this compound, have demonstrated significant cytotoxic and apoptotic effects against prostate cancer cell lines.[1][2][3][4][5] The proposed mechanism of action for cardiac glycosides in cancer cells involves the induction of the intrinsic apoptotic pathway.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of a methanolic extract of Thevetia peruviana fruit, which contains this compound, on a human prostate cancer cell line.
| Compound/Extract | Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| Methanolic Extract of Thevetia peruviana Fruit | Prostate Cancer | MTT | 1.91 ± 0.76 µg/mL | Not Specified | [1][5] |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related cardiac glycosides, this compound is proposed to induce apoptosis in prostate cancer cells primarily through the intrinsic (mitochondrial) pathway. The process is likely initiated by the inhibition of the Na+/K+-ATPase pump, a common target of cardiac glycosides, leading to an increase in intracellular calcium levels.[6][7] This disrupts mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death. This pathway is also regulated by the Bcl-2 family of proteins, with this compound likely promoting the activity of pro-apoptotic members (e.g., Bax) and/or inhibiting anti-apoptotic members (e.g., Bcl-2).
Experimental Workflow
The following diagram outlines a typical workflow for investigating the apoptotic effects of this compound on prostate cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on prostate cancer cells and calculating the IC50 value.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant (containing detached apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Caspase Activity Assay
This protocol is for measuring the activity of effector caspases (e.g., caspase-3/7).
Materials:
-
Prostate cancer cells
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat the cells with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Conclusion
This compound shows promise as a potential therapeutic agent for prostate cancer by inducing apoptosis. The protocols provided herein offer a framework for the systematic investigation of its efficacy and mechanism of action. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its potential in preclinical and clinical settings.
References
- 1. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Anticancer potential of Thevetia peruviana fruit methanolic extract | Semantic Scholar [semanticscholar.org]
- 4. scialert.net [scialert.net]
- 5. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes: Thevetin B in Clonogenic Assays for Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin B, a cardiac glycoside extracted from the Thevetia peruviana plant, has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.[1] This document provides detailed application notes and protocols for utilizing this compound in clonogenic assays to assess its long-term effects on cancer cell survival and proliferation. The clonogenic assay is a pivotal in vitro method for determining the capacity of a single cell to undergo unlimited division and form a colony, thereby providing a robust measure of cell reproductive integrity after exposure to cytotoxic agents.[1][2][3][4]
Mechanism of Action
This compound, like other cardiac glycosides, primarily functions by inhibiting the Na+/K+-ATPase transmembrane pump.[5][6][7] This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events that can culminate in apoptosis and inhibition of cell proliferation.[8][9][10] Key signaling pathways affected include the Src/EGFR and Wnt/β-catenin pathways.[9][11] The disruption of these pathways interferes with fundamental cellular processes such as cell cycle progression, adhesion, and migration, ultimately leading to a reduction in the clonogenic survival of cancer cells.[1][2][12]
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative effects of a methanolic extract of Thevetia peruviana fruit, which contains this compound, on various cancer cell lines. It is important to note that these results are for a plant extract, and the potency of purified this compound may differ.
Table 1: IC50 Values of Thevetia peruviana Fruit Extract in Human Cancer Cell Lines [1][13]
| Cancer Cell Line | IC50 (µg/mL) ± SEM |
| Prostate (PC-3) | 1.91 ± 0.76 |
| Breast (MCF-7) | 5.78 ± 2.12 |
| Colorectal (HCT-116) | 6.30 ± 4.45 |
| Lung (A549) | 12.04 ± 3.43 |
Table 2: Inhibition of Colony Formation by Thevetia peruviana Fruit Extract [2]
| Cancer Cell Line | Percentage Reduction in Colony Forming Ability |
| Breast | 80% |
| Prostate | 80% |
| Colorectal | 70% |
| Lung | 70% |
Experimental Protocols
This section provides a detailed protocol for performing a clonogenic assay to evaluate the effect of this compound on cancer cell proliferation.
Materials
-
Cancer cell lines of interest (e.g., PC-3, MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO to create a stock solution)
-
6-well plates or culture dishes
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 6.0% v/v glutaraldehyde or 80% ethanol)[3][4][14]
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
Protocol
-
Cell Preparation and Seeding:
-
Culture the chosen cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsinization and perform a cell count to determine the cell concentration.
-
Seed the cells into 6-well plates at a predetermined density (typically 200-1000 cells per well, this may need optimization depending on the cell line's plating efficiency).
-
Incubate the plates for a few hours to allow the cells to attach.[5]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the medium containing this compound and wash the cells gently with PBS.
-
Add fresh complete medium to each well.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[2][3][4] The incubation time will vary depending on the growth rate of the cell line. Monitor the control plates until colonies of at least 50 cells are visible.[2][3][4]
-
-
Fixation and Staining:
-
Once colonies are of a suitable size, remove the medium and gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate at room temperature for 5-10 minutes.[2]
-
Remove the fixation solution and add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for at least 2 hours.[2]
-
Carefully remove the staining solution and rinse the plates with tap water until the background is clear and only the colonies are stained.
-
Allow the plates to air-dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells in each well. A stereomicroscope can be used for more accurate counting.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits Na+/K+-ATPase, affecting downstream signaling.
Experimental Workflow for Clonogenic Assay
Caption: Workflow of the clonogenic assay to test this compound.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's anti-cancer effects.
References
- 1. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a specific assay for cardiac glycoside-like compounds based on cross-resistance of human cell mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Na/K-ATPase Mimetic pNaKtide Peptide Inhibits the Growth of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Location and Expression of Na+, K+-ATPase α Subunits Affect the Anti-Proliferative Activity of Oleandrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Na,K-ATPase activity promotes macropinocytosis in colon cancer via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: Assessing the Anti-Migratory Effects of Thevetin B using a Wound Healing (Scratch) Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cell migration is a fundamental biological process crucial in development, tissue repair, and pathological conditions like cancer metastasis.[1][2] The wound healing assay, or scratch assay, is a simple and cost-effective in vitro method to study collective cell migration.[3] This document provides a detailed protocol for utilizing the wound healing assay to evaluate the effect of Thevetin B, a cardiac glycoside, on the migratory capabilities of a confluent cell monolayer. Additionally, it includes protocols for a cell viability assay to control for cytotoxic effects and a Western blot analysis to investigate a potential mechanism of action.
Principle of the Wound Healing Assay
The wound healing assay is based on creating a cell-free gap, or "wound," within a confluent cell monolayer.[4] The ability of the cells on the edges of this gap to migrate and close the "wound" over time is monitored, typically through time-lapse microscopy.[5] By comparing the rate of wound closure in the presence of a test compound, such as this compound, to an untreated control, one can quantify the compound's effect on cell motility.[4] It is important to use a low-serum medium during the assay to minimize cell proliferation, ensuring that the observed wound closure is primarily due to cell migration.[6]
Experimental Workflow
The overall experimental process involves culturing cells to confluence, creating the scratch, treating with this compound, imaging the wound closure over time, and analyzing the data. This is supplemented by assays to assess cell viability and probe signaling pathways.
Figure 1. Experimental workflow for the wound healing assay.
Detailed Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This protocol is adapted from standard methodologies for assessing collective cell migration.[3][4]
Materials:
-
Adherent cell line of interest (e.g., HT-1080 fibrosarcoma, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 1-5% FBS)[6]
-
This compound stock solution (dissolved in a suitable vehicle like DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Microscope with a digital camera (live-cell imaging incubator is ideal)
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will form a 95-100% confluent monolayer within 24-48 hours.[4] An even distribution is critical for reliable results.[5]
-
Wound Creation: Once the monolayer is confluent, gently aspirate the growth medium. Using a sterile p200 pipette tip, make a straight scratch down the center of the well.[3] A perpendicular scratch can also be made to create a cross.[3]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[3]
-
Treatment: Aspirate the final PBS wash and add the low-serum medium containing the desired concentrations of this compound or the vehicle control (e.g., 0.1% DMSO).
-
Imaging (T=0): Immediately place the plate on the microscope stage and capture the first images of the wounds.[4] Ensure that reference points are used to image the exact same field of view at each time point.
-
Incubation and Imaging: Incubate the plate under standard conditions (37°C, 5% CO2). Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, 48 hours), depending on the migration speed of the cell line.[4]
Protocol 2: Cell Viability (MTT) Assay
This assay is crucial to determine if the observed inhibition of wound closure is due to reduced cell motility or simply due to cytotoxicity of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of this compound used in the wound healing assay for the same duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 3: Western Blot for Signaling Pathway Analysis
To investigate the molecular mechanism, Western blotting can be used to assess the phosphorylation or expression levels of key proteins in migration-related signaling pathways.
Procedure:
-
Cell Lysis: After treatment with this compound for a specified time, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Smad3, total Smad3, Vimentin, β-actin). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis and Presentation
Wound Healing Quantification: The primary metric is the percentage of wound closure, which can be calculated from the wound area or width at different time points.[7] Image analysis software like ImageJ is commonly used for this purpose.[3]
-
Percent Wound Closure = [(Initial Wound Area - Wound Area at Tₓ) / Initial Wound Area] x 100
Statistical Analysis: A minimum of three biological replicates should be performed for statistical significance.[8] An unpaired t-test can be used to compare a single treatment group to the control, while an ANOVA is suitable for comparing multiple groups.[7][8]
Hypothetical Data Presentation: The following tables illustrate how quantitative data for this compound could be presented.
Table 1: Effect of this compound on Wound Closure (% Closure)
| Treatment | 0h | 12h | 24h |
|---|---|---|---|
| Vehicle Control | 0 | 45.2 ± 3.5 | 92.8 ± 4.1 |
| This compound (10 nM) | 0 | 31.5 ± 2.8* | 65.1 ± 3.9* |
| This compound (50 nM) | 0 | 15.8 ± 2.1* | 28.4 ± 3.2* |
| This compound (100 nM) | 0 | 8.1 ± 1.5* | 12.5 ± 2.5* |
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| Treatment | Cell Viability (% of Control) |
|---|---|
| Vehicle Control | 100 ± 5.2 |
| This compound (10 nM) | 98.5 ± 4.8 |
| This compound (50 nM) | 96.2 ± 5.5 |
| This compound (100 nM) | 94.7 ± 4.9 |
Data are presented as Mean ± SD.
Hypothetical Mechanism of Action
Cell migration is regulated by complex signaling pathways, including the TGF-β, Wnt/β-catenin, and PI3K pathways.[9][10][11] The TGF-β pathway, for instance, can promote cell motility through the phosphorylation of Smad proteins, which then regulate the transcription of genes involved in the epithelial-mesenchymal transition (EMT) and migration.[12][13] Vimentin, an intermediate filament protein, is also a key player in cell migration, and its expression and organization are often regulated by these pathways.[1][14][15][16]
A potential mechanism for this compound's anti-migratory effect could be the inhibition of a key kinase in the TGF-β signaling cascade, leading to reduced Smad phosphorylation and subsequent downregulation of pro-migratory gene expression.
Figure 2. Hypothetical signaling pathway inhibited by this compound.
Troubleshooting
-
Uneven Cell Monolayer: Clumps of cells can give inaccurate results. Optimize the initial cell seeding density to achieve a uniform monolayer.[5]
-
Inconsistent Scratch Width: Manual scratching can be inconsistent. Use a guide, apply consistent pressure, or use commercially available inserts that create a defined cell-free gap.[4][5]
-
Wound Edges Peeling: This can happen if the scratch is too harsh. Be gentle and consistent with the scratching motion.
-
Proliferation vs. Migration: If wound closure is suspected to be due to cell division, use a proliferation inhibitor like Mitomycin C or perform the assay in serum-free media.[4]
Conclusion
The wound healing assay is a robust and widely accessible method for screening and characterizing compounds that affect cell motility.[17] When combined with cytotoxicity assays and molecular techniques like Western blotting, it provides a powerful platform to not only quantify the effects of substances like this compound on cell migration but also to begin elucidating their underlying mechanisms of action.
References
- 1. [Role of vimentin in cell migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. clyte.tech [clyte.tech]
- 5. Wound healing assay - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. clyte.tech [clyte.tech]
- 8. ibidi.com [ibidi.com]
- 9. β-Catenin-regulated myeloid cell adhesion and migration determine wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt Signaling in Cell Motility and Invasion: Drawing Parallels between Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Talin B regulates collective cell migration via PI3K signaling in Dictyostelium discoideum mounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGFβ1‐induced cell motility but not cell proliferation is mediated through Cten in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vimentin on the move: new developments in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling Pathways and Protein-Protein Interaction of Vimentin in Invasive and Migration Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel functions of vimentin in cell adhesion, migration, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thevetin B Treatment in Human Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin B is a cardiac glycoside isolated from the plant Thevetia peruviana. Cardiac glycosides as a class of compounds have garnered significant interest in oncology for their potential anti-cancer properties.[1][2] While direct and extensive research on purified this compound in breast cancer is limited, studies on extracts of Thevetia peruviana, which contain this compound, have demonstrated cytotoxic and apoptotic effects on breast cancer cell lines.[3][4] This document provides a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound in human breast cancer cell lines. It includes detailed protocols for key in vitro assays and summarizes the available, albeit limited, quantitative data. The potential mechanisms of action are discussed in the context of the broader class of cardiac glycosides.
Data Presentation: Cytotoxic Effects
Quantitative data on the cytotoxic effects of a methanolic extract of Thevetia peruviana fruit, containing this compound and other cardiac glycosides, is presented below. This data can serve as a preliminary reference for designing experiments with purified this compound.
| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Thevetia peruviana fruit methanolic extract | Breast Cancer | MTT | Not Specified | 5.78 ± 2.12 µg/mL | [3][4] |
Potential Signaling Pathways Modulated by this compound
Based on studies of other cardiac glycosides in breast cancer cells, this compound may exert its anti-cancer effects through the modulation of several key signaling pathways. The primary mechanism of cardiac glycosides is the inhibition of the Na+/K+ ATPase pump.[1] This inhibition can lead to downstream effects on various signaling cascades that regulate cell proliferation, survival, and apoptosis.
Potential pathways include:
-
Src/ERK Pathway: Inhibition of the Na+/K+ ATPase can lead to the activation of Src-dependent signaling cascades, which can, in some contexts, be linked to anti-proliferative effects.[1]
-
STAT3 Pathway: Some cardiac glycosides have been shown to inhibit the expression and phosphorylation of STAT3, a key regulator of anti-apoptotic proteins like c-Myc, Survivin, and Bcl-2.[5]
-
PI3K/AKT/mTOR Pathway: This is a central pathway in cancer cell growth and survival, and it has been shown to be attenuated by certain cardiac glycosides.[6]
-
Induction of Apoptosis: Cardiac glycosides can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7]
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the effects of this compound on human breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[8]
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[8]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated breast cancer cells
-
PBS
-
Cold 70% ethanol[13]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[14]
-
Flow cytometer
Protocol:
-
Harvest treated and untreated cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate the cells at 4°C for at least 1 hour (can be stored at -20°C for several weeks).[13]
-
Centrifuge the fixed cells and wash twice with PBS.[15]
-
Resuspend the cell pellet in PI staining solution.[14]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples by flow cytometry, collecting data on a linear scale.[15]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated breast cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[16]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and untreated cells in ice-cold RIPA buffer.[17]
-
Determine the protein concentration of the lysates using a BCA assay.[16]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]
-
Block the membrane for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and apply the ECL substrate.[17]
-
Capture the chemiluminescent signal and quantify the band intensities using imaging software.[17]
Experimental Workflow Visualization
Conclusion
While research specifically focused on this compound in breast cancer is still in its nascent stages, the available data from plant extracts and the known activities of the broader class of cardiac glycosides suggest it is a compound of interest for further investigation. The protocols and information provided herein offer a robust framework for researchers to systematically evaluate the anti-cancer efficacy and mechanisms of action of this compound in human breast cancer cell lines. Such studies are crucial for determining its potential as a novel therapeutic agent.
References
- 1. The role of cardiac glycosides in influencing breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 6. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Thevetin B: A Potential Therapeutic Agent Against Colorectal and Lung Cancer
Application Notes and Protocols for Researchers
Introduction:
Thevetin B, a cardiac glycoside found in the seeds of Thevetia peruviana, has emerged as a compound of interest in oncology research. Cardiac glycosides are known for their effects on the Na+/K+-ATPase pump, a mechanism that has shown potential in cancer therapy. These application notes provide a detailed overview of the current understanding of this compound's effects on colorectal and lung cancer cells, including its cytotoxic and pro-apoptotic properties. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer agents. While data on purified this compound is still emerging, this document compiles available information on related compounds and provides detailed protocols for key experimental assays.
Data Presentation
The cytotoxic effects of cardiac glycosides, including derivatives of this compound, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: Cytotoxicity of this compound and Related Compounds on Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 | Reference |
| Acetylthis compound | A549 | Lung Cancer | 2.94 µmol/L | [1] |
| Methanolic extract of Thevetia peruviana fruit | Colorectal cancer cells | Colorectal Cancer | 6.30 ± 4.45 µg/mL | [2] |
| Methanolic extract of Thevetia peruviana fruit | Lung cancer cells | Lung Cancer | 12.04 ± 3.43 µg/mL | [2] |
| Methanolic extract of Cascabela thevetia | A549 | Lung Cancer | 7.884 μg/mL |
Note: The IC50 values for the methanolic extracts represent the combined effect of all compounds present in the extract, including this compound and other cardiac glycosides.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump. This inhibition disrupts the cellular ion balance, leading to a cascade of events that can trigger apoptosis. While the precise signaling pathways modulated by purified this compound in colorectal and lung cancer are still under investigation, the following pathways are known to be affected by cardiac glycosides in various cancers.
Na+/K+-ATPase Inhibition and Downstream Effects
Inhibition of the Na+/K+-ATPase pump by this compound leads to an increase in intracellular sodium and calcium levels. This disruption of ion homeostasis is a key trigger for apoptosis. The altered intracellular environment can activate various downstream signaling molecules, leading to cell death.
Figure 1: this compound inhibits the Na+/K+-ATPase pump.
Involvement of Wnt/β-catenin and PI3K/Akt Pathways
The Wnt/β-catenin and PI3K/Akt signaling pathways are crucial for cell survival and proliferation and are often dysregulated in cancer.[3][4] While direct modulation by this compound is yet to be fully elucidated, inhibition of Na+/K+-ATPase by other cardiac glycosides has been shown to influence these pathways, often leading to a decrease in pro-survival signals and an increase in pro-apoptotic signals.
Figure 2: Potential modulation of survival pathways by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of this compound on colorectal and lung cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Colorectal (e.g., HCT116, SW480) or lung (e.g., A549, NCI-H460) cancer cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with this compound for the desired time. Include untreated control cells.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Figure 4: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, β-catenin, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 5: General workflow for Western blot analysis.
Conclusion
This compound and related cardiac glycosides demonstrate significant cytotoxic and pro-apoptotic effects on colorectal and lung cancer cells in vitro. The primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, which leads to the induction of apoptosis, potentially through the modulation of key survival pathways such as Wnt/β-catenin and PI3K/Akt. Further research with purified this compound is necessary to fully elucidate its specific molecular targets and signaling pathways in these cancers. The provided protocols offer a robust framework for researchers to investigate the anti-cancer properties of this compound and to further explore its therapeutic potential.
References
- 1. Caspase-3 regulates the migration, invasion, and metastasis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Fragmentation Analysis Following Thevetin B Treatment
Introduction
Thevetin B is a cardiac glycoside that has demonstrated potential as an anticancer agent.[1] Like other cardiac glycosides, its mechanism of action is believed to involve the induction of apoptosis, a form of programmed cell death, in cancer cells.[2][3] A key hallmark of apoptosis is the fragmentation of genomic DNA by endonucleases.[4] This process results in DNA fragments of varying sizes, which can be detected and quantified using several laboratory techniques. These application notes provide detailed protocols for assessing this compound-induced DNA fragmentation in cultured cells using three common and reliable methods: the DNA Ladder Assay, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay, and the Comet Assay.
Principle of DNA Fragmentation Assays
During apoptosis, endonucleases are activated and cleave DNA at internucleosomal regions, generating fragments that are multiples of approximately 180-200 base pairs.[5]
-
DNA Ladder Assay: This technique visualizes these fragments by separating them based on size using agarose gel electrophoresis. The resulting pattern resembles a "ladder" and is a qualitative indicator of apoptosis.[6]
-
TUNEL Assay: This method enzymatically labels the 3'-hydroxyl ends of DNA fragments with fluorescently labeled or biotinylated dUTPs.[7][8] This allows for the in situ detection and quantification of apoptotic cells by fluorescence microscopy or flow cytometry.[4]
-
Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA damage in individual cells.[9] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[10][11]
I. DNA Ladder Assay Protocol
This protocol details the detection of DNA fragmentation by visualizing the characteristic ladder pattern on an agarose gel.[5]
Materials
-
Cell Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
Tris-Acetate-EDTA (TAE) Buffer
-
Ethidium Bromide or other DNA stain
-
6X DNA Loading Dye
-
DNA molecular weight marker (100 bp ladder)
Procedure
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for desired time points. Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, scrape the cells and collect them along with the media. For suspension cells, directly collect the cells.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 0.5 mL of Cell Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA and cellular debris.
-
-
DNA Extraction:
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.
-
Perform a phenol:chloroform:isoamyl alcohol extraction.
-
-
DNA Precipitation:
-
To the aqueous phase, add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C overnight.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Air dry the pellet for 10-15 minutes.
-
-
Gel Electrophoresis:
-
Resuspend the DNA pellet in 20-30 µL of TE buffer.
-
Add 6X DNA loading dye to the samples.
-
Load the samples onto a 1.5-2.0% agarose gel containing ethidium bromide.
-
Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization: Visualize the DNA fragments under UV light.
II. TUNEL Assay Protocol
This protocol describes the detection of DNA fragmentation in situ using a fluorescent TUNEL assay.[7][12]
Materials
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL Reaction Mixture (containing TdT enzyme and fluorescently labeled dUTP, as per manufacturer's instructions)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting Medium
Procedure
-
Sample Preparation:
-
Grow cells on glass coverslips or in chamber slides.
-
Treat cells with this compound as described for the DNA ladder assay.
-
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 30 minutes at room temperature.[12]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[3]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Counterstain with DAPI or Hoechst solution for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will be stained blue with DAPI/Hoechst.
-
III. Alkaline Comet Assay Protocol
This protocol details the measurement of DNA single-strand breaks and alkali-labile sites.[13]
Materials
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Comet Assay Slides
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
SYBR Green or other DNA stain
Procedure
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution and coat the Comet Assay Slides. Let it solidify.
-
-
Cell Preparation:
-
Treat and harvest cells as previously described.
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slide at 4°C for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slide in cold Lysis Solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding:
-
Immerse the slide in fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes at 4°C to allow for DNA unwinding.[3]
-
-
Electrophoresis:
-
Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.[3]
-
-
Neutralization and Staining:
-
Gently wash the slide three times with Neutralization Buffer for 5 minutes each.
-
Stain the DNA with SYBR Green for 5 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 cells per sample using specialized software to quantify parameters like tail length, percent DNA in the tail, and tail moment.[3]
-
Data Presentation
Quantitative data from the TUNEL and Comet assays should be summarized in a table for clear comparison.
Table 1: Quantification of this compound-Induced DNA Fragmentation
| Treatment Group | Concentration (µM) | TUNEL-Positive Cells (%) | Comet Tail Moment (Arbitrary Units) |
| Vehicle Control | 0 | 2.5 ± 0.8 | 3.1 ± 1.2 |
| This compound | 10 | 15.7 ± 2.1 | 18.5 ± 3.4 |
| This compound | 25 | 42.3 ± 4.5 | 45.2 ± 5.8 |
| This compound | 50 | 78.9 ± 6.2 | 72.8 ± 7.1 |
| Positive Control | - | 95.1 ± 3.3 | 89.4 ± 4.9 |
Note: The positive control for the TUNEL assay could be DNase I treatment, and for the comet assay, a known DNA damaging agent like hydrogen peroxide. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Cardiac glycosides, including this compound, are known to induce apoptosis through the intrinsic (mitochondrial) pathway.[14] This is often initiated by the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and the generation of reactive oxygen species (ROS).[2] This cellular stress triggers the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a caspase cascade, ultimately leading to the activation of Caspase-3, which in turn activates the endonuclease responsible for DNA fragmentation.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for DNA Fragmentation Analysis
The general workflow for analyzing DNA fragmentation after this compound treatment involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for DNA fragmentation analysis.
References
- 1. This compound | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 7. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 8. antbioinc.com [antbioinc.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 14. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thevetin B in Human Gastric (MGC-803) Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin B, a cardiac glycoside isolated from the seeds of Thevetia peruviana, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] In human gastric cancer, particularly the MGC-803 cell line, this compound is known to induce programmed cell death, or apoptosis, through the intrinsic pathway.[1][2] Furthermore, it has been observed to cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[2] These findings suggest that this compound holds potential as a therapeutic agent for gastric cancer.
These application notes provide a comprehensive overview of the effects of this compound on MGC-803 cells, including detailed protocols for key experiments and a summary of expected quantitative outcomes based on studies of related cardiac glycosides.
Mechanism of Action
This compound exerts its anti-cancer effects on MGC-803 cells primarily through the induction of apoptosis via the intrinsic signaling pathway. This process is characterized by a series of molecular events including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2] This shift in the balance of apoptotic regulators results in the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.[2] Additionally, this compound has been shown to halt the cell cycle at the G2/M transition phase, further contributing to its anti-proliferative activity.[2]
Quantitative Data Summary
While specific quantitative data for this compound's effects on MGC-803 cells are not extensively published, research on cardiac glycosides from Thevetia peruviana provides valuable insights into the expected dose-dependent outcomes. The following tables summarize the anticipated results based on a representative cardiac glycoside from the same plant species.
Table 1: Cytotoxicity of a Representative Cardiac Glycoside on MGC-803 Cells
| Parameter | Value | Reference |
| IC50 | 0.05 - 0.15 µM | [2] |
Table 2: Expected Dose-Dependent Effects of this compound on MGC-803 Cells
| Concentration (µM) | Expected % Apoptosis | Expected % Cells in G2/M Phase | Expected Fold Change in Bax/Bcl-2 Ratio |
| Control (0) | Baseline | Baseline | 1.0 |
| 0.05 | Increased | Increased | > 1.0 |
| 0.10 | Further Increased | Further Increased | >> 1.0 |
| 0.15 | Significantly Increased | Significantly Increased | >>> 1.0 |
Note: The values in Table 2 are illustrative of the expected dose-dependent trend and would need to be determined experimentally for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound on MGC-803 human gastric cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of MGC-803 cells by 50% (IC50).
Materials:
-
MGC-803 cells
-
DMEM or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MGC-803 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
MGC-803 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MGC-803 cells in 6-well plates and treat with various concentrations of this compound (e.g., based on the IC50 value) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the effect of this compound on the cell cycle distribution of MGC-803 cells.
Materials:
-
MGC-803 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MGC-803 cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Collect the cells and wash with cold PBS.
-
Fixation: Resuspend the cells in cold PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
This protocol detects the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
MGC-803 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat MGC-803 cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression of the target proteins.
Visualizations
Caption: this compound induced intrinsic apoptosis pathway in MGC-803 cells.
Caption: Experimental workflow for evaluating this compound on MGC-803 cells.
References
Investigating Thevetin B in Human Pancreatic (SW1990) Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most lethal malignancies worldwide, characterized by late diagnosis and limited therapeutic options. The human pancreatic adenocarcinoma cell line SW1990 is a well-established model for studying the biology of this disease and for evaluating novel therapeutic agents. Thevetin B, a cardiac glycoside, has emerged as a potential anti-cancer agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer types. While direct studies on this compound's effects on SW1990 cells are limited, research on other cardiac glycosides, such as bufalin, has demonstrated anti-tumor activity in this cell line, including cell cycle arrest. This document provides a comprehensive set of protocols to investigate the potential therapeutic effects of this compound on SW1990 human pancreatic cancer cells. The following application notes and detailed experimental procedures are designed to guide researchers in assessing its impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experiments.
Table 1: Effect of this compound on SW1990 Cell Viability (IC50)
| Treatment Duration | IC50 (µM) |
| 24 hours | Data to be filled |
| 48 hours | Data to be filled |
| 72 hours | Data to be filled |
Table 2: Analysis of Apoptosis in SW1990 Cells Treated with this compound for 48 hours
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| IC50/2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| IC50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| IC50*2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 3: Cell Cycle Distribution of SW1990 Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | Data to be filled | Data to be filled | Data to be filled |
| IC50/2 | Data to be filled | Data to be filled | Data to be filled |
| IC50 | Data to be filled | Data to be filled | Data to be filled |
| IC50*2 | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Culture and Maintenance of SW1990 Cells
The SW1990 human pancreatic adenocarcinoma cell line is crucial for these investigations.
Protocol:
-
Culture Medium: SW1990 cells are typically cultured in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS), 2.0 mM L-glutamine, and 0.55 mM sodium pyruvate.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere without CO2, as L-15 medium is formulated for use in a free gas exchange with air.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and rinse the cell layer with a calcium and magnesium-free phosphate-buffered saline (PBS). Detach the cells using a suitable dissociation reagent like Accutase or 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on SW1990 cells.
Protocol:
-
Cell Seeding: Seed SW1990 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed SW1990 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed SW1990 cells and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound in SW1990 cells.
Proposed Signaling Pathway for Investigation: Wnt/β-catenin
Cardiac glycosides have been shown to modulate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in pancreatic cancer. The following diagram illustrates the canonical Wnt/β-catenin pathway, highlighting potential points of intervention by this compound.
Caption: Proposed Wnt/β-catenin signaling pathway modulation by this compound.
Concluding Remarks
The protocols and frameworks provided herein offer a robust starting point for the systematic investigation of this compound's therapeutic potential in SW1990 human pancreatic cancer cells. By elucidating its effects on fundamental cellular processes and key signaling pathways, this research can contribute valuable insights into the development of novel treatment strategies for pancreatic cancer. It is imperative to meticulously document all experimental conditions and results to ensure reproducibility and to build a solid foundation for further preclinical and clinical studies.
Application Note: Development of a Competitive ELISA for the Detection of Thevetin B
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thevetin B is a potent cardiac glycoside found in the seeds and other parts of the Thevetia peruviana (yellow oleander) plant.[1] Like other cardiac glycosides, this compound exerts its physiological and toxic effects by inhibiting the Na+/K+-ATPase pump in cell membranes, primarily in cardiac muscle cells.[2] This inhibition leads to an increase in intracellular calcium, resulting in stronger heart muscle contractions. Due to its high toxicity, accidental or intentional ingestion of plant material containing this compound can lead to severe poisoning and death.[1] Therefore, a sensitive and specific method for the detection and quantification of this compound is crucial for toxicological studies, forensic analysis, and in the development of potential therapeutic applications of related compounds.
This application note describes the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound. This immunoassay provides a high-throughput and sensitive method for detecting this small molecule in various sample matrices.
Assay Principle
The assay is a competitive ELISA. This format is ideal for the detection of small molecules like this compound, for which sandwiching with two antibodies is not feasible. The principle relies on the competition between free this compound in the sample and a fixed amount of this compound conjugated to a carrier protein (immobilized on the microplate) for binding to a limited amount of anti-Thevetin B antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The addition of a substrate results in a colorimetric signal that is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less antibody binding to the plate, and thus a weaker signal.
Caption: Principle of the competitive ELISA for this compound detection.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound | MedchemExpress | HY-N2437 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Keyhole Limpet Hemocyanin (KLH) | Thermo Fisher Scientific | 77100 |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | E7750 |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 |
| Anti-Digoxin Antibody (Mouse Monoclonal) | Sigma-Aldrich | D8156 |
| Goat Anti-Mouse IgG (HRP) | Abcam | ab6789 |
| TMB Substrate Solution | Thermo Fisher Scientific | 34028 |
| Stop Solution (e.g., 2N H₂SO₄) | VWR | VWRU555 |
| 96-well ELISA plates, high-binding | Corning | 3590 |
| Freund's Complete Adjuvant | Sigma-Aldrich | F5881 |
| Freund's Incomplete Adjuvant | Sigma-Aldrich | F5506 |
Buffers
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃, dissolve in distilled water to 1 L.
-
Phosphate Buffered Saline (PBS), pH 7.4: 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, 0.24 g KH₂PO₄, dissolve in distilled water to 1 L.
-
Wash Buffer (PBST): PBS with 0.05% Tween® 20.
-
Blocking Buffer: 1% BSA in PBST.
-
Antibody Dilution Buffer: 1% BSA in PBST.
Experimental Protocols
Preparation of this compound-Carrier Protein Conjugates
Small molecules like this compound are haptens and require conjugation to a larger carrier protein to become immunogenic.[3] The EDC/NHS chemistry is a common and effective method for this purpose, creating stable amide bonds between the carboxyl groups on the protein and hydroxyl groups on the hapten (after derivatization).[4]
a) Preparation of this compound-BSA Conjugate (for coating):
-
Dissolve 10 mg of BSA in 2 mL of 50 mM phosphate buffer (pH 7.2).
-
Dissolve 5 mg of this compound in 1 mL of DMSO.
-
Add 10 mg of EDC and 5 mg of NHS to the BSA solution and stir for 15 minutes at room temperature to activate the carboxyl groups.
-
Slowly add the this compound solution to the activated BSA solution while stirring.
-
Adjust the pH to 7.5 and continue the reaction for 4 hours at room temperature.
-
Dialyze the conjugate extensively against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes to remove unreacted components.
-
Determine the protein concentration and store the conjugate at -20°C.
b) Preparation of this compound-KLH Conjugate (for immunization):
-
Follow the same procedure as for this compound-BSA, but substitute KLH for BSA. It is crucial to use a different carrier protein for immunization than for the coating antigen to avoid generating antibodies against the carrier itself.[5]
Antibody Production (Polyclonal)
-
Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant.
-
Immunize rabbits with the emulsion (e.g., 1 mg of conjugate per rabbit) via subcutaneous injections at multiple sites.
-
Administer booster immunizations every 3-4 weeks with the conjugate emulsified in Freund's Incomplete Adjuvant.
-
Collect blood samples 10-14 days after each booster and test the serum for antibody titer using the ELISA protocol described below.
-
Once a high titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using a Protein A affinity column.
Note: Alternatively, commercially available anti-digoxin or anti-digoxigenin antibodies can be tested for cross-reactivity with this compound, as their aglycone structures are similar. This can significantly shorten the assay development time.
ELISA Protocol
Caption: Step-by-step workflow for the this compound competitive ELISA.
-
Plate Coating: Dilute the this compound-BSA conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBST).
-
Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBST). Incubate for 2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Competitive Reaction:
-
Prepare this compound standards by serial dilution in Antibody Dilution Buffer (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Prepare unknown samples by diluting them in the same buffer.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of the primary anti-Thevetin B antibody (or anti-digoxin antibody), diluted to its optimal concentration in Antibody Dilution Buffer, to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Discard the solution and wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted to its optimal concentration in Antibody Dilution Buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader immediately after adding the stop solution.
Data Presentation and Analysis
The data should be analyzed by plotting the absorbance at 450 nm against the logarithm of the this compound concentration for the standards. A sigmoidal dose-response curve is expected. The concentration of this compound in the unknown samples can be determined by interpolating their absorbance values from the standard curve.
Table 1: Example this compound Standard Curve Data
| This compound (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 100.0 |
| 0.1 | 1.685 | 1.701 | 1.693 | 91.5 |
| 0.5 | 1.250 | 1.238 | 1.244 | 67.2 |
| 1.0 | 0.955 | 0.965 | 0.960 | 51.9 |
| 5.0 | 0.451 | 0.445 | 0.448 | 24.2 |
| 10.0 | 0.250 | 0.262 | 0.256 | 13.8 |
| 50.0 | 0.110 | 0.108 | 0.109 | 5.9 |
| 100.0 | 0.082 | 0.080 | 0.081 | 4.4 |
B/B₀ is the ratio of the mean absorbance of a standard to the mean absorbance of the zero standard.
Signaling Pathway of this compound
This compound, as a cardiac glycoside, primarily targets the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiomyocytes. Inhibition of this pump disrupts the sodium and potassium ion gradients, leading to a cascade of events that ultimately increases the force of myocardial contraction.
Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.
Conclusion
The described competitive ELISA provides a sensitive and specific method for the detection of this compound. The assay can be a valuable tool for researchers in toxicology, pharmacology, and drug development. The protocol can be further optimized by titrating antibody and antigen concentrations to achieve the desired sensitivity and dynamic range. The potential use of commercially available anti-digoxin antibodies may offer a convenient alternative to custom antibody production.
References
- 1. Anti-Digoxin Antibodies | Invitrogen [thermofisher.com]
- 2. fortislife.com [fortislife.com]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seracare.com [seracare.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Thevetin B Solubility for In Vitro Success
For researchers, scientists, and drug development professionals utilizing Thevetin B in in vitro assays, achieving optimal solubility is paramount for reliable and reproducible results. This technical support center provides a comprehensive guide to overcoming solubility challenges, offering detailed protocols, troubleshooting advice, and insights into the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on heart muscle.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme.[2] Like many complex organic molecules, this compound has limited aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental concentrations.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[2] For in vitro studies, DMSO is the most commonly used solvent due to its high solubilizing power for a wide range of compounds.[3][4]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
A3: This is a common issue known as "crashing out." It occurs because while this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into the aqueous environment of the cell culture medium. To prevent this, it is crucial to add the DMSO stock to the aqueous buffer and not the other way around, and to ensure rapid and vigorous mixing to facilitate uniform dispersion.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: High concentrations of DMSO can be toxic to cells.[4] It is widely recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, with 0.1% being a commonly used and generally safe concentration for most cell lines.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound. | - Lower the concentration of the DMSO stock solution. - Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while vortexing or stirring vigorously. - Briefly sonicate the final solution in a water bath sonicator for 5-10 minutes. |
| Inconsistent or non-reproducible assay results | Inaccurate concentration of this compound due to precipitation or degradation. | - Prepare fresh working solutions for each experiment from a frozen stock. - Visually inspect for any precipitate before adding to cells. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Observed cytotoxicity in vehicle control wells | The final DMSO concentration is too high for the specific cell line being used. | - Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. - Aim for a final DMSO concentration of ≤ 0.1% if possible. |
| Compound appears insoluble even in 100% DMSO | This compound may require more energy to dissolve completely. | - Gently warm the solution to 37°C. - Use a bath sonicator to aid dissolution. |
Quantitative Data Summary: Solubility of Cardiac Glycosides
| Compound | Solvent | Solubility | Source(s) |
| Digoxin | DMSO | ≥33.25 mg/mL | [6] |
| Digoxin | DMSO | 85 mg/mL | [7] |
| Digoxin | DMSO | ~30 mg/mL | [2] |
| Digoxin | Methanol | Soluble | [8][9] |
| Digitoxin | DMSO | ~20 mg/mL | [3] |
| Digitoxin | DMSO | 100 mg/mL (with sonication) | [10] |
| Digitoxin | Ethanol | ~5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 859.0 g/mol )[1]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 8.59 mg of this compound powder.
-
Dissolution: Transfer the weighed this compound to a sterile amber vial. Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, use a water bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: Always add the this compound-DMSO solution to the cell culture medium, not the other way around, to minimize precipitation.
-
Immediately after adding the stock solution to the medium, mix thoroughly by pipetting up and down or gentle vortexing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For example, if your highest this compound concentration results in a final DMSO concentration of 0.1%, your vehicle control should also contain 0.1% DMSO.
-
Application to Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizing Experimental and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate the workflow for improving this compound solubility and its primary signaling pathway.
References
- 1. This compound | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Digoxin [chembk.com]
- 9. DIGOXIN | 20830-75-5 [chemicalbook.com]
- 10. Digitoxin | ATPase | TargetMol [targetmol.com]
determining Thevetin B IC50 values in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the determination of Thevetin B IC50 values in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its IC50 values important?
This compound is a cardiac glycoside, a class of naturally occurring compounds found in plants like Thevetia peruviana.[1] These compounds have been investigated for their potential anticancer properties.[2] The half-maximal inhibitory concentration (IC50) value is a critical parameter that quantifies the concentration of this compound required to inhibit the growth of 50% of a cancer cell population. Determining IC50 values is a fundamental step in preclinical cancer research to assess the potency of a compound against different cancer cell types and to understand its therapeutic potential.
Q2: What is the general mechanism of action of this compound?
As a cardiac glycoside, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This disruption of ion homeostasis can trigger a cascade of intracellular signaling events, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Q3: In which signaling pathways is this compound implicated?
This compound and related cardiac glycosides are known to induce apoptosis through both the intrinsic and extrinsic pathways. The inhibition of Na+/K+-ATPase can lead to:
-
Intrinsic Pathway Activation: Increased intracellular calcium can cause mitochondrial membrane potential loss and the downregulation of anti-apoptotic proteins like Bcl-2.[5] This pathway culminates in the activation of caspases, the executioners of apoptosis.
-
Extrinsic Pathway Activation: Extracts from plants containing this compound have been shown to enhance tumor necrosis factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis.[5] This involves the activation of death receptors on the cell surface, leading to a caspase cascade.
Data Presentation: this compound and Related Compounds IC50 Values
Direct IC50 values for purified this compound are not extensively available in the public domain. The following tables summarize the cytotoxic activity of extracts containing this compound and a related cardiac glycoside isolated from Thevetia peruviana. It is crucial to note that the data for extracts represent the combined effect of multiple compounds.
Table 1: IC50 Values of Methanolic Extracts of Thevetia peruviana in Various Cancer Cell Lines
| Plant Extract | Cell Line | Cancer Type | IC50 Value (µg/mL) |
| Methanolic extract of Cascabela thevetia (containing Thevetin A and B) | A549 | Lung Cancer | 7.884[6] |
| Methanolic extract of Thevetia peruviana fruit | Prostate Cancer Cells | Prostate Cancer | 1.91[7][8] |
| Breast Cancer Cells | Breast Cancer | 5.78[7][8] | |
| Colorectal Cancer Cells | Colorectal Cancer | 6.30[7][8] | |
| Lung Cancer Cells | Lung Cancer | 12.04[7][8] | |
| Methanolic latex extract of Cascabela thevetia | PC-3 | Prostate Cancer | 48.26[1] |
| MCF-7 | Breast Cancer | 40.31[1] |
Table 2: IC50 Values of a Purified Cardiac Glycoside (Compound 3) from Thevetia peruviana Seeds
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Compound 3 | MCF-7 | Breast Cancer | 0.032 - 0.055[9] |
| HCT-116 | Colon Cancer | 0.032 - 0.055[9] | |
| HeLa | Cervical Cancer | 0.032 - 0.055[9] | |
| HepG2 | Liver Cancer | 0.032 - 0.055[9] |
Experimental Protocols
The most common method for determining the IC50 value of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Methodology for MTT Assay:
-
Cell Culture: Culture the desired cancer cell lines in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[6]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations for the dose-response curve.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[6]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[6]
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Troubleshooting Guide
Problem: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a single-cell suspension before seeding and use a hemocytometer for accurate cell counting. Always seed cells at the same density for each experiment.
-
-
Possible Cause: Variation in drug preparation.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure the stock solution is properly dissolved and vortexed before making dilutions.
-
-
Possible Cause: Differences in incubation times.
-
Solution: Strictly adhere to the same incubation times for cell treatment and MTT addition in all experiments.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques throughout the experiment.
-
Problem: No dose-dependent effect observed.
-
Possible Cause: The concentration range of this compound is too high or too low.
-
Solution: Perform a preliminary experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal range for the dose-response curve.
-
-
Possible Cause: this compound has low solubility in the culture medium.
-
Solution: Check for any precipitation of the compound in the medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and solubility issues.
-
Problem: High background absorbance in blank wells.
-
Possible Cause: Contamination of the culture medium or MTT reagent.
-
Solution: Use fresh, sterile medium and filter-sterilize the MTT solution.
-
-
Possible Cause: Phenol red in the medium can interfere with absorbance readings.
-
Solution: If high background is a persistent issue, consider using a phenol red-free medium for the assay.
-
Problem: Low signal or poor formazan crystal formation.
-
Possible Cause: Low cell number or poor cell health.
-
Solution: Ensure that the cells are in the logarithmic growth phase and are healthy before seeding. Optimize the seeding density for your specific cell line.
-
-
Possible Cause: Insufficient incubation time with MTT.
-
Solution: Ensure the 4-hour incubation period is followed to allow for adequate formazan crystal formation.
-
References
- 1. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation, inhibition, or stabilization of Na,K-ATPase caused by specific lipid interactions at distinct sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Na+,K+ -ATPase enzyme by tetrodotoxin extract in the breast tumor xenograft Balb/c nu mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thevetin B Cytotoxicity in Normal Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the cytotoxic effects of Thevetin B in normal (non-cancerous) cell lines during in vitro experiments. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My initial screen shows high cytotoxicity of this compound in my normal cell line. What are the first troubleshooting steps?
A1: It is crucial to first confirm that the observed cytotoxicity is a true effect of this compound and not an experimental artifact. Here’s a checklist to begin troubleshooting:
-
Verify Concentration Calculations: Double-check all calculations for stock solutions and serial dilutions to ensure the final concentrations are accurate.
-
Assess Compound Stability: Confirm the stability of this compound in your specific cell culture medium over the duration of your experiment. Degradation products could have different toxicities.
-
Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the tolerance level for your cell line, which is typically less than 0.5%.[1] Run a vehicle-only control to assess solvent effects.
-
Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., colorimetric or fluorometric). Include appropriate controls to rule out any assay-specific interference.[1]
Q2: How can I determine if this compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostatic effect)?
A2: To distinguish between a cytotoxic and a cytostatic effect, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
-
Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]
-
Cytostatic Effect: The total cell number will plateau, while the percentage of viable cells remains high.[1]
Q3: What is the known mechanism of this compound cytotoxicity?
A3: this compound is a cardiac glycoside.[2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump on the cell membrane.[3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This ionic imbalance can trigger downstream signaling pathways leading to apoptosis (programmed cell death).[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Gently mix the plate after adding this compound.[5] |
| Compound precipitation in culture medium | Poor solubility of this compound at the tested concentrations. | Visually inspect the culture medium for any signs of precipitation. If observed, consider using a lower concentration range or testing alternative solubilizing agents (while keeping their final concentration non-toxic).[1] |
| Unexpectedly low cytotoxicity | Cell line resistance, incorrect dosing, or degraded compound. | Verify the sensitivity of your cell line to other known toxins. Prepare fresh dilutions of this compound for each experiment. Confirm the purity and integrity of your this compound stock. |
| Discrepancy between microscopy and assay results (e.g., cells look dead but viability assay shows high signal) | Assay interference or selection of an inappropriate assay. | Some assays, like MTT, measure metabolic activity, which may not always correlate directly with cell death. Consider using a complementary assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, or a dye exclusion assay (e.g., trypan blue).[5] |
Data on this compound and Related Compounds
The following table summarizes the cytotoxic activity of extracts containing this compound and other cardiac glycosides on various cell lines. Note that IC50 values can vary between cell lines and experimental conditions.
| Compound/Extract | Cell Line | Cell Type | Assay | Exposure Time | IC50 Value | Reference |
| Methanolic extract of Thevetia peruviana fruit | Vero | Normal kidney epithelial (monkey) | MTT | 24h | Moderately active | [6] |
| Methanolic extract of Thevetia peruviana fruit | Fibroblast | Normal connective tissue (human) | MTT | 24h | Inactive | [6] |
| Methanolic extract of Cascabela thevetia (containing Thevetin A and B) | A549 | Lung carcinoma (human) | MTT | Not Specified | 7.884 µg/mL | [7] |
| Methanolic extract of Thevetia peruviana fruit | Lung cancer cells | Lung carcinoma (human) | MTT | 24h | 12.04 µg/mL | [6][7] |
| Methanolic extract of Thevetia peruviana fruit | Prostate cancer cells (HTB-81) | Prostate carcinoma (human) | MTT | 24h | 1.91 ± 0.76 µg/mL | [6] |
| Methanolic extract of Thevetia peruviana fruit | Breast cancer cells (MCF-7) | Breast adenocarcinoma (human) | MTT | 24h | 5.78 ± 2.12 µg/mL | [6] |
| Methanolic extract of Thevetia peruviana fruit | Colorectal cancer cells | Colorectal adenocarcinoma (human) | MTT | 24h | 6.30 ± 4.45 µg/mL | [6] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound in a normal cell line.
1. Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[3]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the this compound concentration and use a non-linear regression model to determine the IC50 value.[7]
Protocol 2: Co-treatment with a Protective Agent (e.g., Antioxidant)
This protocol can be adapted to investigate the potential of a protective agent to mitigate this compound-induced cytotoxicity.
1. Cell Seeding:
-
Follow the same procedure as in Protocol 1.
2. Compound Treatment:
-
Prepare solutions of this compound at various concentrations.
-
Prepare a solution of the protective agent (e.g., N-acetylcysteine) at a predetermined non-toxic concentration.
-
Treat the cells with:
- This compound alone.
- The protective agent alone.
- A combination of this compound and the protective agent.
- Vehicle control.
-
Incubate for the desired exposure time.
3. Cytotoxicity Assessment:
-
Follow steps 3 and 4 of Protocol 1 to assess cell viability.
4. Data Analysis:
-
Compare the IC50 value of this compound in the presence and absence of the protective agent to determine if there is a cytoprotective effect.
Visualizations
Signaling Pathways
This compound, as a cardiac glycoside, is known to induce apoptosis through the intrinsic pathway. This involves the disruption of the mitochondrial membrane potential and the activation of a caspase cascade.
Caption: Intrinsic apoptosis pathway induced by this compound.
Some cardiac glycosides have also been shown to activate the NLRP3 inflammasome, leading to a form of inflammatory cell death called pyroptosis.
Caption: NLRP3 inflammasome activation by cardiac glycosides.
Experimental Workflow
The following diagram outlines a general workflow for investigating and managing this compound cytotoxicity in normal cell lines.
Caption: Workflow for managing this compound cytotoxicity.
References
- 1. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. magnascientiapub.com [magnascientiapub.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Thevetin B Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Thevetin B in cancer cell lines. The content is based on established mechanisms of resistance to cardiac glycosides and general chemoresistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to cardiac glycosides like this compound can arise from several mechanisms:
-
Alterations in the Drug Target: Changes in the expression or mutations in the subunits of the Na+/K+-ATPase, the primary target of this compound, can reduce drug binding and efficacy.[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration.[4][5][6]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and Wnt/β-catenin can promote cell survival and inhibit apoptosis, counteracting the cytotoxic effects of this compound.[7][8][9][10][11][12]
-
Inhibition of Apoptosis: Increased expression of anti-apoptotic proteins, such as survivin and Bcl-2 family members, can make cells more resistant to drug-induced cell death.[7][10][13]
Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A2: You can assess the activity and expression of efflux pumps like P-gp (ABCB1) using several methods. A common approach is to use a fluorescent substrate of P-gp (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., Verapamil or Elacridar). Increased retention of the fluorescent substrate in the presence of the inhibitor suggests P-gp-mediated efflux. Additionally, you can quantify the expression of ABC transporter genes and proteins using qRT-PCR and Western blotting, respectively.
Q3: Could the specific isoforms of the Na+/K+-ATPase in my cell line contribute to resistance?
A3: Yes, the isoform composition of the Na+/K+-ATPase α-subunit is a key determinant of sensitivity to cardiac glycosides. Human cells express the highly sensitive α3 isoform and the less sensitive α1 isoform.[2] An increase in the ratio of α1 to α3 expression could contribute to resistance. Murine cells, which primarily express the resistant α1 isoform, are naturally less sensitive to cardiac glycosides.[1][2]
Q4: What is the role of the Wnt/β-catenin and PI3K/Akt pathways in this compound resistance?
A4: Both pathways are strongly associated with chemoresistance. The Wnt/β-catenin pathway, when activated, can lead to the transcription of genes that promote cell survival and drug efflux, including the gene for P-gp (ABCB1).[7] The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its activation can inhibit apoptosis and upregulate multidrug resistance proteins.[10][11][12]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Culture
| Potential Cause | Troubleshooting Steps |
| Selection of a resistant cell population | 1. Perform a dose-response assay to confirm the shift in IC50. 2. Analyze the expression of Na+/K+-ATPase α-subunit isoforms (α1 and α3) via qRT-PCR or Western blot. 3. Assess the expression and activity of ABC transporters (e.g., P-gp/ABCB1). |
| Activation of survival pathways | 1. Perform Western blot analysis for key proteins in the PI3K/Akt (p-Akt, p-mTOR) and Wnt/β-catenin (active β-catenin, survivin) pathways. 2. Test for re-sensitization to this compound by co-administering inhibitors of the PI3K/Akt (e.g., LY294002) or Wnt/β-catenin (e.g., XAV-939) pathways. |
| Altered drug-target engagement | 1. Sequence the ATP1A1 and ATP1A3 genes to check for mutations in the cardiac glycoside binding site. 2. Compare the total Na+/K+-ATPase activity in sensitive versus resistant cells. |
Issue 2: Heterogeneous Response to this compound within a Cell Population
| Potential Cause | Troubleshooting Steps |
| Presence of cancer stem cells (CSCs) | 1. Use flow cytometry to identify and isolate CSC subpopulations using markers like CD44+/CD24-. 2. Compare the this compound sensitivity of the CSC and non-CSC populations. 3. Investigate the activity of Wnt/β-catenin and PI3K/Akt pathways in the CSC subpopulation. |
| Clonal variation | 1. Perform single-cell cloning to isolate and expand different clones from the parental cell line. 2. Determine the IC50 of this compound for each individual clone to assess the degree of heterogeneity. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Subclone 1 | 150 | 15 |
| Resistant Subclone 2 | 320 | 32 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells
| Gene | Protein | Function | Fold Change in Resistant Cells (mRNA) |
| ATP1A1 | Na+/K+-ATPase α1 | Drug Target (less sensitive) | 2.5 |
| ATP1A3 | Na+/K+-ATPase α3 | Drug Target (sensitive) | 0.4 |
| ABCB1 | P-glycoprotein | Drug Efflux | 8.2 |
| CTNNB1 | β-catenin | Wnt Signaling | 3.0 (nuclear localization) |
| AKT1 | Akt1 | PI3K/Akt Signaling | 4.5 (phosphorylated form) |
| BIRC5 | Survivin | Anti-apoptosis | 6.7 |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat half of the wells for each cell line with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour at 37°C. The other half receives vehicle control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Wash and Efflux: Wash the cells twice with cold PBS. Add fresh, pre-warmed culture medium (with or without the inhibitor) and incubate for 1-2 hours to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis: Compare the fluorescence intensity between inhibitor-treated and untreated cells. A significant increase in fluorescence in the inhibitor-treated resistant cells indicates P-gp-mediated efflux.
Protocol 2: Western Blot for Pro-Survival Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, active β-catenin (non-phosphorylated), and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the levels of phosphorylated/active proteins between sensitive and resistant cells.
Visualizations
Caption: Signaling pathways implicated in this compound resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Use of cardiac glycosides for treatment of cancer: Determinants of can" by Yun Lin [digitalcommons.library.tmc.edu]
- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Role of Wnt/β-Catenin Signaling in the Chemoresistance Modulation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research | MDPI [mdpi.com]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imedpub.com [imedpub.com]
troubleshooting inconsistent results in Thevetin B experiments
Welcome to the technical support center for Thevetin B experimentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental approaches. This compound, a cardiac glycoside isolated from Thevetia peruviana, is a potent inhibitor of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[1] This mechanism of action, while well-established, can lead to a variety of downstream effects and experimental nuances that require careful consideration.
This guide provides a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting advice, standardized experimental protocols, and a summary of reported cytotoxic concentrations to aid in the design and interpretation of your this compound studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significant variability in cell viability assays with this compound between experiments. What are the potential causes?
Inconsistent results in cell viability assays are a common challenge and can stem from several factors:
-
Cell Line Health and Passage Number: The physiological state of your cells is paramount. Using cells with a high passage number can lead to genetic drift and altered sensitivity to cytotoxic agents. It is crucial to use cells within a consistent and low passage range for all experiments.
-
Inconsistent Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. Ensure precise and uniform cell seeding across all wells and plates.
-
Variability in Drug Preparation: this compound, like other cardiac glycosides, has a narrow therapeutic window. Ensure accurate and consistent preparation of your this compound stock solution and serial dilutions for each experiment.
-
Incubation Time: The duration of this compound exposure will directly influence the observed cytotoxicity. Standardize the incubation time across all comparative experiments.[2]
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can introduce variability. For instance, the MTT assay relies on mitochondrial dehydrogenase activity, which can be influenced by factors other than cell death.[3]
Troubleshooting Workflow for Inconsistent Cell Viability
References
safe handling procedures for Thevetin B in the laboratory
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Thevetin B in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a cardiac glycoside, a type of natural organic compound found in the seeds of the Thevetia peruviana plant, also known as the yellow oleander.[1][2][3] It is a colorless crystalline solid with a bitter taste.[2] The primary hazards associated with this compound are:
-
Toxicity: this compound is toxic and can have adverse effects on human health upon intake or exposure.[2] All parts of the Thevetia peruviana plant, especially the seeds, are highly poisonous due to the presence of cardiac glycosides like this compound.[4]
-
Skin and Eye Irritation: It is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2A).[5]
-
Respiratory Irritation: It may cause respiratory tract irritation (Category 3).[5]
Q2: What are the immediate first aid measures in case of exposure to this compound?
A2: In case of any exposure, it is crucial to consult a physician and show them the Safety Data Sheet (SDS).[5] The following are immediate first aid measures:
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[5]
-
Skin Contact: Wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[5]
-
Ingestion: Never give anything by mouth to an unconscious person.[5] Ingestion of even small quantities can result in severe or fatal poisoning.[6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: To ensure safety, the following personal protective equipment (PPE) should be used when handling this compound:
-
Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Handle with gloves. Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact. Dispose of contaminated gloves after use.[5]
-
Body Protection: A complete suit protecting against chemicals is recommended.[5]
-
Respiratory Protection: When dust is formed, use a particulate respirator.
Q4: How should this compound be stored in the laboratory?
A4: this compound should be stored in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 10°C - 25°C.[3] It should be stored properly to prevent accidents.[2]
Q5: What is the proper procedure for disposing of this compound waste?
A5: this compound waste must be handled as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[5] Do not let the product enter drains.[5] Dispose of contaminated packaging as unused product.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected cell death in an in vitro experiment | High concentration of this compound. | This compound is a potent Na+,K+-ATPase inhibitor and can be cytotoxic at high concentrations.[7][8] Review the literature for appropriate concentration ranges for your cell line. Perform a dose-response curve to determine the optimal concentration. |
| Precipitate formation in the stock solution | Poor solubility in the chosen solvent. | This compound is soluble in organic solvents like DMSO, Pyridine, Methanol, and Ethanol, but insoluble in water.[2][7] Ensure you are using an appropriate solvent. Gentle warming or sonication may aid in dissolution. Prepare fresh solutions if precipitation persists. |
| Inconsistent experimental results | Degradation of this compound. | Cardiac glycosides can be sensitive to heat and light.[4] Store this compound as recommended and protect solutions from light. Prepare fresh working solutions for each experiment. |
| Skin irritation or rash after handling the compound | Inadequate personal protective equipment (PPE). | This compound is a skin irritant.[5] Always wear appropriate gloves and a lab coat. In case of contact, wash the affected area immediately with soap and water.[5] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C42H66O18 | [5] |
| Molecular Weight | 858.9626 g/mol | [5] |
| Boiling Point | 1,008 °C | [3] |
| Flash Point | 298.05 °C | [3] |
| Limit of Detection (LOD) in Serum | 0.27 ng/ml | [7][9] |
| Assay Linearity in Serum | 0.5-8 ng/ml | [7][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, ensure all necessary personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL 10 mM stock solution, you will need 8.59 mg of this compound (Molecular Weight: 858.96 g/mol ).
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cardiac myocytes.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 27127-79-3 | CBA12779 | Biosynth [biosynth.com]
- 4. rroij.com [rroij.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:27127-79-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. magnascientiapub.com [magnascientiapub.com]
- 9. researchgate.net [researchgate.net]
preparing Thevetin B stock solutions in DMSO for cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the preparation and use of Thevetin B stock solutions in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture applications?
A1: this compound is practically insoluble in water but is soluble in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
Q2: What is a typical concentration for a this compound stock solution in DMSO?
A2: A common starting point for a this compound stock solution is 10 mM in anhydrous DMSO. Some suppliers may even offer pre-made solutions at this concentration.
Q3: How should I store my this compound DMSO stock solution?
A3: To ensure the stability of your this compound stock solution, it is crucial to follow these storage guidelines:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes.
-
Light Protection: Store aliquots in amber vials or otherwise protected from light to prevent photodegradation.
-
Moisture: Use anhydrous DMSO and ensure vials are tightly sealed to prevent moisture absorption, which can lead to compound precipitation and degradation.
Q4: What are the typical working concentrations of this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. As a cardiac glycoside, a general starting range for in vitro cytotoxicity and anti-proliferative studies is from 1 nM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: I'm observing precipitation when I dilute my this compound stock solution into the cell culture medium. What can I do?
A5: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs because the compound's solubility dramatically decreases as the DMSO is diluted. Please refer to the detailed troubleshooting guide below.
Data Presentation
Table 1: Cytotoxicity of Thevetia peruviana Methanolic Extracts in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of methanolic extracts from Thevetia peruviana, a plant known to contain this compound. Please note that these values are for plant extracts and not purified this compound, but they can serve as a useful reference for determining experimental concentration ranges.
| Plant Extract Source | Cancer Cell Line | IC50 Value (µg/mL) |
| Cascabela thevetia (containing Thevetin A and B) | A549 (Lung) | 7.884[1] |
| Thevetia peruviana fruit | Prostate | 1.91 ± 0.76[2][3] |
| Thevetia peruviana fruit | Breast | 5.78 ± 2.12[2][3] |
| Thevetia peruviana fruit | Colorectal | 6.30 ± 4.45[2][3] |
| Thevetia peruviana fruit | Lung | 12.04 ± 3.43[2][3] |
| Thevetia peruviana leaves | HCT-116 (Colon) | 39.3[4] |
| Thevetia peruviana leaves | A-549 (Lung) | 93.4[4] |
| Thevetia peruviana leaves | MCF-7 (Breast) | 110.3[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: MTT Assay for Cell Viability and IC50 Determination
This protocol provides a general method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Human cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound DMSO stock solution
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multi-channel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in pre-warmed complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Question: I observe a precipitate in my cell culture medium after adding my this compound stock solution. What is causing this and how can I resolve it?
Answer: This is a common issue with hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO when diluted into an aqueous solution. Here's a systematic approach to troubleshoot this problem.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the this compound stock solution dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| High Solvent Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] Always include a vehicle control with the same final DMSO concentration. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility. | If possible, test the solubility of this compound in different basal media. For serum-containing media, the proteins can sometimes help to keep the compound in solution. |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytotoxicity testing.
Caption: Troubleshooting precipitation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating Thevetin B-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The cardiac glycoside Thevetin B has emerged as a compound of interest in oncology research due to its potential to induce apoptosis in cancer cells. Validating the pro-apoptotic efficacy of this compound is a critical step in its preclinical evaluation. Annexin V staining is a widely adopted method for detecting early-stage apoptosis. This guide provides an objective comparison of Annexin V staining with other common apoptosis detection methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their needs.
Comparison of Apoptosis Detection Methods
The selection of an apoptosis assay depends on the specific experimental goals, the cell type under investigation, and the desired stage of apoptosis to be detected. While Annexin V staining is a robust method for identifying early apoptotic events, alternative assays can provide complementary information or offer advantages in specific contexts.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2] | Early | High sensitivity for early apoptosis; relatively simple and fast protocol.[1] | Cannot be used on fixed cells; may also stain necrotic cells if the membrane is compromised.[3] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[4] | Late | Can be used on fixed and paraffin-embedded tissues; provides spatial information in tissue sections. | Detects a later stage of apoptosis than Annexin V; can also label necrotic cells and cells with DNA damage from other causes.[5] |
| Caspase Activity Assays | Measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[6] | Mid to Late | Directly measures a key functional event in the apoptotic cascade; can be highly sensitive. | Caspase activation is transient and may be missed if not timed correctly; some cell types may undergo caspase-independent apoptosis.[5] |
| Mitochondrial Membrane Potential (MMP) Assays (e.g., JC-1) | Utilizes fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner. A loss of MMP is an early indicator of apoptosis.[7][8] | Early | Detects a very early event in the intrinsic apoptotic pathway; can be used in live cells. | Changes in MMP are not exclusive to apoptosis and can occur during other cellular processes; can be less specific than Annexin V.[9] |
| Apotracker™ Green | A proprietary dye that binds to apoptotic cells. | Early to Late | Allows for the fixation of cells after staining, providing more flexibility in experimental workflows.[10] | Currently limited in the range of available fluorescent conjugates.[10] |
Quantitative Data Summary: this compound-Induced Apoptosis
The following table summarizes representative data on the dose-dependent effect of this compound on apoptosis induction in a cancer cell line, as measured by Annexin V/Propidium Iodide (PI) staining and analyzed by flow cytometry.
| This compound Concentration (µM) | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.4 | 10.1 ± 1.5 | 4.3 ± 0.9 |
| 5 | 62.3 ± 4.5 | 28.4 ± 3.2 | 9.3 ± 1.8 |
| 10 | 35.8 ± 5.1 | 45.7 ± 4.8 | 18.5 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound, a cardiac glycoside, is understood to induce apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pronged mechanism ensures a robust and efficient induction of programmed cell death.
References
- 1. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin v vs caspase 3/7 | Sigma-Aldrich [sigmaaldrich.com]
- 7. revvity.com [revvity.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
A Comparative Analysis of the Cytotoxic Effects of Thevetin B and Digoxin
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cytotoxic properties of Thevetin B, a cardiac glycoside from the plant Thevetia peruviana, and Digoxin, a well-established cardiac glycoside used in the clinic. This comparison is based on available experimental data from in vitro studies.
While direct comparative studies on the cytotoxicity of isolated this compound and Digoxin are limited in the readily available scientific literature, this guide synthesizes data from multiple sources to offer a comprehensive overview. The cytotoxicity of this compound is primarily discussed in the context of extracts from Thevetia peruviana and other cardiac glycosides isolated from the plant, as specific data for purified this compound is scarce.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound-containing extracts, other related cardiac glycosides, and Digoxin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, in this case, cell viability.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Digoxin | HT-29 (Colon Cancer) | 0.1 - 0.3 µM | [1] |
| MDA-MB-231 (Breast Cancer) | 0.1 - 0.3 µM | [1] | |
| OVCAR3 (Ovarian Cancer) | 0.1 - 0.3 µM | [1] | |
| MDA-MB-435 (Melanoma) | 0.1 - 0.3 µM | [1] | |
| A549 (Non-small cell lung cancer) | 0.10 µM | [2] | |
| H1299 (Non-small cell lung cancer) | 0.12 µM | [2] | |
| HeLa (Cervical Cancer) | 28 nM (Digitoxin) | [3] | |
| Leukemia cell lines | 0.02 - 1 µM | [4] | |
| Thevetia peruviana Methanolic Fruit Extract | Prostate Cancer | 1.91 ± 0.76 µg/mL | [5][6] |
| Breast Cancer | 5.78 ± 2.12 µg/mL | [5][6] | |
| Colorectal Cancer | 6.30 ± 4.45 µg/mL | [5][6] | |
| Lung Cancer | 12.04 ± 3.43 µg/mL | [5][6] | |
| Thevetia peruviana Methanolic Leaf Extract | HCT-116 (Colon Carcinoma) | 39.3 µg/mL | [7] |
| A-549 (Lung Carcinoma) | 93.4 µg/mL | [7] | |
| MCF-7 (Breast Carcinoma) | 110.3 µg/mL | [7] | |
| Cardiac Glycosides from T. peruviana seeds | P15 (Lung Cancer), MGC-803 (Gastric Cancer), SW1990 (Pancreatic Cancer) | 0.05 to 0.15 µM | [8] |
Experimental Protocols
The following methodologies are commonly employed to assess the cytotoxicity of these compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or extract) or Digoxin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5][9]
Apoptosis Analysis
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents.
-
Flow Cytometry: This technique can be used to quantify apoptotic cells after staining with markers like Annexin V and propidium iodide.
-
Western Blotting: This method is used to detect the expression levels of key apoptosis-related proteins such as caspases, Bcl-2, and Bax.[10]
-
DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of DNA into smaller fragments, which can be visualized using techniques like agarose gel electrophoresis.[5]
Signaling Pathways in Cytotoxicity
Both Digoxin and the cardiac glycosides found in Thevetia peruviana induce cytotoxicity primarily through the induction of apoptosis.
Digoxin's Cytotoxic Signaling Pathway
Digoxin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. In cancer cells, this disruption of ion homeostasis can trigger downstream signaling cascades leading to apoptosis. Key pathways implicated in Digoxin-induced cytotoxicity include:
-
PI3K/Akt Pathway: Digoxin has been shown to inhibit the phosphorylation of Akt, a key survival kinase, thereby promoting apoptosis.[2][11]
-
NF-κB Pathway: Digoxin can suppress the activity of NF-κB, a transcription factor that promotes cell survival and proliferation, leading to the downregulation of anti-apoptotic proteins.[12]
-
Caspase Activation: Digoxin treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic process.[12]
Caption: Digoxin's cytotoxic signaling pathway.
This compound (and related Cardiac Glycosides) Cytotoxic Signaling Pathway
The cardiac glycosides present in Thevetia peruviana, including this compound, are also known to induce apoptosis. The precise signaling pathways are less defined than for Digoxin but are understood to involve both intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: This pathway is initiated by cellular stress and involves the mitochondria. Pro-apoptotic proteins like Bax are upregulated, and anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c and the activation of caspase-9.[8]
-
Extrinsic Pathway: This pathway is triggered by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.[13]
-
Caspase Cascade: Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[13]
Caption: this compound's apoptotic signaling pathway.
Experimental Workflow
The general workflow for comparing the cytotoxicity of this compound and Digoxin is outlined below.
Caption: General workflow for cytotoxicity comparison.
References
- 1. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magnascientiapub.com [magnascientiapub.com]
- 9. benchchem.com [benchchem.com]
- 10. europeanreview.org [europeanreview.org]
- 11. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Thevetin B vs. Ouabain: A Comparative Guide to Na+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thevetin B and ouabain, two potent cardiac glycoside inhibitors of the Na+/K+-ATPase. While both compounds target the same essential enzyme, this document aims to delineate their known differences in inhibitory activity and downstream cellular signaling, supported by available experimental data. This comparison is intended to aid researchers in selecting the appropriate inhibitor for their studies and to highlight areas where further investigation is needed.
Executive Summary
This compound, a cardiac glycoside derived from the yellow oleander (Thevetia peruviana), and ouabain, sourced from Strophanthus gratus, are both recognized inhibitors of the Na+/K+-ATPase pump.[1][2] Inhibition of this ubiquitously expressed enzyme disrupts cellular ion homeostasis, leading to a cascade of downstream effects.[3] Ouabain is an extensively studied compound, with a well-characterized mechanism of action that includes not only the disruption of ion transport but also the activation of complex intracellular signaling pathways.[4] In contrast, while this compound is known to be a potent Na+/K+-ATPase inhibitor, detailed information regarding its specific inhibitory potency in direct comparison to ouabain and its impact on downstream signaling cascades is limited in the current scientific literature. This guide synthesizes the available data for both compounds to provide a comprehensive overview and facilitate informed experimental design.
Quantitative Comparison of Inhibitory Potency
Table 1: IC50 Values for this compound against Na+/K+-ATPase
| Enzyme Source | IC50 | Reference |
| Data Not Available | Data Not Available |
A thorough search of scientific literature did not yield specific IC50 values for this compound's inhibition of Na+/K+-ATPase.
Table 2: IC50 Values for Ouabain against Na+/K+-ATPase
| Enzyme Source | IC50 | Reference |
| Human Na+/K+-ATPase α1β1 | 19.3 nM | |
| Rat Brain | ~200 nM | [2] |
| Porcine Kidney | 140 nM | |
| Canine Kidney | 15 nM | [5] |
| Vero Cells | 80 nM | [6] |
Note: IC50 values for ouabain can vary significantly depending on the species and tissue source of the Na+/K+-ATPase, as well as the specific isoforms present and the experimental conditions.
Mechanism of Action and Downstream Signaling
Both this compound and ouabain exert their primary effect by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, thereby locking the enzyme in an inhibited conformation and preventing the transport of Na+ and K+ ions across the cell membrane.[3] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[3]
Ouabain: A Dual Role as an Ion Pump Inhibitor and a Signaling Molecule
Beyond its effects on ion transport, ouabain is well-documented to function as a signaling molecule by initiating a cascade of intracellular events upon binding to the Na+/K+-ATPase.[4] This signaling function is often independent of significant changes in intracellular ion concentrations.[7]
A key signaling pathway activated by ouabain is the Src-mediated activation of the Ras-Raf-MEK-ERK (MAPK) cascade .[8] Binding of ouabain to the Na+/K+-ATPase can induce the activation of the non-receptor tyrosine kinase Src.[1] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the recruitment of adaptor proteins and the subsequent activation of the Ras-ERK1/2 pathway.[7] This pathway is implicated in regulating various cellular processes, including cell growth, proliferation, and differentiation.[7]
Furthermore, ouabain has been shown to activate the Phosphatidylinositide 3-kinase (PI3K)/Akt pathway , which is a critical regulator of cell survival and hypertrophy.[3][7] Interestingly, some studies suggest that the activation of the PI3K/Akt pathway by ouabain can occur independently of Src activation.[3][7]
This compound: An Uncharacterized Signaling Profile
Currently, there is a significant lack of published research on the specific downstream signaling pathways modulated by this compound. While it is known to inhibit the Na+/K+-ATPase, it is unclear whether it also functions as a signaling molecule in a manner similar to ouabain. Further research is required to elucidate the potential effects of this compound on pathways such as the Src-ERK and PI3K/Akt cascades to enable a more complete comparison with ouabain.
Mandatory Visualizations
Caption: Ouabain-induced signaling pathways.
Caption: General workflow for Na+/K+-ATPase inhibition assay.
Detailed Experimental Protocols
The following protocols describe general methods for assessing Na+/K+-ATPase inhibition. These can be adapted to perform a comparative analysis of this compound and ouabain.
Na+/K+-ATPase Activity Assay (Inorganic Phosphate Detection)
This assay directly measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
a. Preparation of Na+/K+-ATPase Enzyme Source:
-
Homogenize tissue (e.g., porcine brain cortex or kidney outer medulla) in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in Na+/K+-ATPase.
-
Resuspend the final pellet in a storage buffer and determine the protein concentration.
b. Assay Procedure:
-
Prepare a reaction mixture containing imidazole-HCl buffer (pH 7.4), NaCl, KCl, and MgCl2.
-
In a 96-well plate, add the reaction mixture to wells designated for total ATPase activity and inhibitor-treated samples. For ouabain-insensitive ATPase activity (blank), prepare a separate reaction mixture containing a high concentration of ouabain (e.g., 1 mM) to completely inhibit Na+/K+-ATPase.
-
Add serial dilutions of this compound and ouabain to their respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).
-
Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay, by measuring the absorbance at a specific wavelength (e.g., 620 nm).
c. Data Analysis:
-
Calculate the Na+/K+-ATPase specific activity by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.
-
Determine the percentage of inhibition for each concentration of this compound and ouabain relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Rubidium (⁸⁶Rb⁺) Uptake Assay
This cell-based assay indirectly measures Na+/K+-ATPase activity by quantifying the uptake of the radioactive potassium analog, ⁸⁶Rb⁺.
a. Cell Culture:
-
Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cell line overexpressing a specific Na+/K+-ATPase isoform) to confluency in 96-well plates.
b. Assay Procedure:
-
Wash the cells with a pre-warmed, K⁺-free buffer.
-
Pre-incubate the cells with various concentrations of this compound and ouabain in the K⁺-free buffer for a specified time at 37°C. Include a control with a high concentration of ouabain (e.g., 1 mM) to determine non-specific uptake.
-
Initiate the uptake by adding a buffer containing a low concentration of KCl and ⁸⁶RbCl.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Stop the uptake by aspirating the radioactive solution and rapidly washing the cells with ice-cold wash buffer.
-
Lyse the cells with a lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
c. Data Analysis:
-
Subtract the non-specific uptake (from the high ouabain concentration wells) from all other measurements.
-
Calculate the percentage of inhibition of ⁸⁶Rb⁺ uptake for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
Ouabain is a well-established Na+/K+-ATPase inhibitor with a dual role in both ion transport and cellular signaling. Its effects on the Src-ERK and PI3K/Akt pathways are extensively documented. This compound is also a known inhibitor of the Na+/K+-ATPase; however, there is a notable lack of publicly available data regarding its specific inhibitory potency (IC50) in direct comparison to ouabain and its influence on downstream signaling cascades.
To provide a more definitive comparison, future research should focus on:
-
Direct comparative studies to determine the IC50 values of this compound and ouabain on various Na+/K+-ATPase isoforms under identical experimental conditions.
-
Investigation of the downstream signaling effects of this compound , particularly its potential to activate or inhibit pathways such as Src-ERK and PI3K/Akt.
-
Head-to-head comparisons of the cellular consequences of Na+/K+-ATPase inhibition by this compound and ouabain, such as effects on cell proliferation, apoptosis, and hypertrophy.
Such studies will be invaluable for researchers in selecting the most appropriate tool for their specific research questions and for advancing our understanding of the diverse biological roles of cardiac glycosides.
References
- 1. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 3. Cell signaling associated with Na(+)/K(+)-ATPase: activation of phosphatidylinositide 3-kinase IA/Akt by ouabain is independent of Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Thevetin A and Thevetin B Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Thevetin A and Thevetin B, two cardiac glycosides isolated from the yellow oleander (Thevetia peruviana).
Thevetin A and this compound are potent cardenolides that have garnered interest for their significant physiological effects, primarily mediated through the inhibition of the Na+/K+-ATPase pump.[1][2] While structurally similar, available data suggests a difference in their biological potency, with this compound generally regarded as the more toxic of the two.[3][4] This guide summarizes the available data, provides detailed experimental methodologies for their study, and visualizes the key signaling pathways and experimental workflows.
Comparative Analysis of Biological Activity
The primary mechanism of action for both Thevetin A and this compound is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradient across cell membranes.[1][3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This cascade of events is responsible for the cardiotonic effects observed with these compounds.
While direct, side-by-side quantitative comparisons of Thevetin A and this compound are limited in publicly available literature, qualitative reports and the ranked toxicity of related compounds suggest that this compound is the more potent and toxic of the two.[3][4] One study focusing on the various toxins in Thevetia peruviana explicitly ranked this compound as having a higher order of toxicity than Thevetin A.[4]
The cytotoxic effects of Thevetia peruviana extracts, which contain both Thevetin A and B, have been evaluated against various cancer cell lines. However, these studies do not provide IC50 values for the individual purified compounds, making a direct quantitative comparison of their anticancer activity challenging.[5][6]
Table 1: Summary of Comparative Biological Activity of Thevetin A and this compound
| Feature | Thevetin A | This compound | Reference |
| Primary Target | Na+/K+-ATPase | Na+/K+-ATPase | [1][3] |
| General Toxicity | Toxic | More toxic than Thevetin A | [3][4] |
| Reported Cytotoxicity | Present in cytotoxic extracts | Present in cytotoxic extracts | [5][6] |
Note: The information on relative toxicity is based on qualitative statements and ranked order of toxicity from available literature, as direct comparative IC50 values from a single study were not found.
Experimental Protocols
To facilitate further research and direct comparison of Thevetin A and this compound, detailed methodologies for key experiments are provided below.
Na+/K+-ATPase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of cardiac glycosides.
Principle: The enzymatic activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition of this activity by Thevetin A or this compound is quantified by measuring the reduction in Pi release at various concentrations of the compounds.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
ATP solution
-
Thevetin A and this compound stock solutions (in DMSO)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Thevetin A and this compound in the assay buffer.
-
In a 96-well plate, add the enzyme preparation to each well.
-
Add the different concentrations of Thevetin A or this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., ouabain).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a specific concentration of ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3.4% sodium dodecyl sulfate).
-
Add the malachite green reagent to each well to quantify the amount of inorganic phosphate.
-
Measure the absorbance at a wavelength of 620 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Thevetin A and this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thevetin A and this compound stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Thevetin A and this compound in the complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Visualizations
Signaling Pathway of Thevetin A and this compound
The primary signaling cascade initiated by Thevetin A and this compound involves the inhibition of the Na+/K+-ATPase, leading to downstream effects on intracellular ion concentrations and cellular processes.
Caption: Signaling pathway of Thevetin A and this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative analysis of Thevetin A and this compound activity.
Caption: Experimental workflow for comparative analysis.
References
Thevetin B and Digoxin Immunoassays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic drug monitoring of digoxin is crucial for ensuring efficacy while avoiding toxicity. However, the accuracy of digoxin immunoassays can be compromised by the presence of structurally similar compounds, a phenomenon known as cross-reactivity. One such compound of concern is Thevetin B, a cardiac glycoside found in the yellow oleander plant (Thevetia peruviana). In cases of yellow oleander poisoning, this compound present in a patient's serum can be misidentified as digoxin by certain immunoassays, leading to potentially erroneous clinical decisions. This guide provides a comparative analysis of the cross-reactivity of this compound in various digoxin immunoassays, supported by experimental data and detailed methodologies.
Understanding the Basis of Cross-Reactivity
The cross-reactivity of this compound in digoxin immunoassays stems from the structural similarity between the two cardiac glycosides. Both molecules share a common steroid nucleus, which is the primary epitope recognized by the antibodies used in these assays. This compound's aglycone (the non-sugar portion) is identical to digitoxigenin, the aglycone of digitoxin. Digoxin differs from digitoxin by only an additional hydroxyl group at the C-12 position of the steroid nucleus. This subtle difference can be challenging for some immunoassay antibodies to distinguish, leading to the binding of this compound and a falsely elevated digoxin reading.
Quantitative Comparison of Cross-Reactivity
Direct quantitative data on the cross-reactivity of purified this compound in a wide range of commercial digoxin immunoassays is limited in publicly available literature. However, the cross-reactivity of digitoxin, which shares its aglycone with this compound, has been more extensively studied and can serve as a strong surrogate indicator. The following table summarizes the reported cross-reactivity of digitoxin in various digoxin immunoassay systems. It is important to note that cross-reactivity can be method-dependent and even vary between different generations of assays from the same manufacturer.
| Immunoassay Platform | Assay Principle | Reported Digitoxin Cross-Reactivity (%) | Citation |
| Radioimmunoassay (Liquid Phase) | Competitive Radioimmunoassay | 11.9 | [1] |
| Radioimmunoassay (Solid Phase) | Competitive Radioimmunoassay | 10.9 | [1] |
| Abbott TDx | Fluorescence Polarization Immunoassay (FPIA) | Marked, concentration-dependent | [2] |
| OPUS Immunoassay System | Not specified | No significant cross-reactivity | [2] |
| Fluorescence-Polarization Immunoassay (Polyclonal Ab) | Competitive FPIA | Positive interference | [3] |
| Microparticle Enzyme Immunoassay (Polyclonal Ab) | Competitive MEIA | Bidirectional interference | [3] |
| Chemiluminescent Immunoassay (Monoclonal Ab) | Competitive Chemiluminescence | <0.1 | [3] |
| Roche Elecsys Digoxin Assay | Electrochemiluminescence Immunoassay (ECLIA) | See package insert for specific metabolites | |
| Abbott ARCHITECT iDigoxin | Chemiluminescent Microparticle Immunoassay (CMIA) | See package insert for specific metabolites | [4] |
| Siemens Dimension Vista LOCI Digoxin | Luminescent Oxygen Channeling Immunoassay (LOCI) | See package insert for specific metabolites | [5] |
Note: The cross-reactivity of Thevetia cardenolides, including this compound, has been utilized to approximate their concentration in poisoning cases using the Abbott TDx FPIA, indicating significant cross-reactivity with this older assay format.[6]
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. A generalized protocol for assessing the cross-reactivity of a substance like this compound in a competitive digoxin immunoassay is outlined below. This protocol is based on common industry practices and regulatory guidelines.[7]
Objective: To determine the percentage of cross-reactivity of this compound in a specific digoxin immunoassay.
Materials:
-
Digoxin-free human serum
-
Digoxin standards of known concentrations
-
This compound standard of known concentration
-
The digoxin immunoassay kit being evaluated (including all reagents, calibrators, and controls)
-
Precision pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Samples:
-
Prepare a series of digoxin standards at clinically relevant concentrations in digoxin-free serum.
-
Prepare a series of this compound solutions at various concentrations in digoxin-free serum.
-
Prepare samples containing a fixed, low concentration of digoxin (e.g., 0.5 ng/mL) spiked with increasing concentrations of this compound.
-
Prepare samples containing a fixed, mid-range concentration of digoxin (e.g., 2.0 ng/mL) spiked with increasing concentrations of this compound.
-
-
Immunoassay Analysis:
-
Perform the digoxin immunoassay on all prepared samples according to the manufacturer's instructions.
-
Run each sample in replicate (e.g., triplicate) to ensure precision.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For the samples containing only this compound, determine the apparent digoxin concentration measured by the assay.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of this compound) x 100
-
For the samples containing both digoxin and this compound, assess the degree of interference by comparing the measured digoxin concentration to the known spiked concentration.
-
Visualizing Methodologies and Molecular Structures
To further clarify the experimental workflow and the structural basis for cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Structural comparison of this compound/Digitoxin and Digoxin.
Conclusion and Recommendations
The cross-reactivity of this compound in digoxin immunoassays is a significant analytical challenge, particularly in regions where yellow oleander poisoning is prevalent. The data suggests that older immunoassay technologies, such as FPIA with polyclonal antibodies, are more susceptible to interference from this compound (and digitoxin). Modern immunoassays, especially those employing highly specific monoclonal antibodies and chemiluminescent detection, tend to exhibit significantly lower cross-reactivity.
For researchers and clinicians, it is imperative to:
-
Be aware of the specific digoxin immunoassay method being used and its known cross-reactivity profile.
-
Consult the manufacturer's package insert for detailed information on interfering substances.
-
Consider the possibility of cardiac glycoside poisoning in patients with unexpectedly high digoxin levels, especially if there is a relevant clinical history.
-
When in doubt, confirm results with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is not subject to antibody-based cross-reactivity.
By understanding the nuances of immunoassay performance and the structural basis of cross-reactivity, the scientific and medical communities can better navigate the challenges of therapeutic drug monitoring for digoxin and ensure patient safety.
References
- 1. Cross reactivity of digitoxin and spironolactone in two radioimmunoassays for serum digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of TDX and OPUS immunoassay systems for serum digoxin determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bidirectional (positive/negative) interference in a digoxin immunoassay: importance of antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medilinkltd.com [medilinkltd.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of digoxin cross-reacting substances in patients with acute yellow oleander (Thevetia peruviana) poisoning, including the effect of activated charcoal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Thevetin B: Evaluating its In Vivo Anticancer Potential for Researchers
Thevetin B, a cardiac glycoside isolated from the yellow oleander (Thevetia peruviana), has garnered interest within the scientific community for its potential anticancer properties. While in vitro studies have demonstrated the cytotoxic effects of Thevetia peruviana extracts, which contain this compound, on various cancer cell lines, specific in vivo data on the isolated compound remains limited. This guide provides a comprehensive overview of the available preclinical data, focusing on a closely related derivative, Acetylthis compound, to offer insights into the potential in vivo efficacy of this compound. The information is intended for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy of Acetylthis compound
Table 1: In Vivo Antitumor Efficacy of Acetylthis compound-Loaded Micelles in A549 Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Inhibition Rate (%) |
| Control (Saline) | 1200 ± 150 | - |
| Free Acetylthis compound | 450 ± 70 | 62.5 |
| Acetylthis compound-Loaded CP1 Micelles | 173 ± 45 | 85.6 |
Data extracted from a study evaluating Acetylthis compound-loaded chitosan-Pluronic P123 micelles[1].
The results indicate that Acetylthis compound significantly inhibited tumor growth compared to the control group. Furthermore, encapsulation of Acetylthis compound in polymeric micelles markedly enhanced its therapeutic efficacy, achieving a tumor inhibition rate of 85.6%[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a summary of the experimental protocol used in the in vivo study of Acetylthis compound.
A549 Xenograft Mouse Model
-
Cell Culture: Human lung cancer A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2[2].
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: A suspension of A549 cells (approximately 5 x 10^6 cells in 0.2 mL of saline) was subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached a volume of about 100-150 mm³, the mice were randomly divided into treatment and control groups. Treatments, including saline (control), free Acetylthis compound, and Acetylthis compound-loaded micelles, were administered intravenously every three days for 21 days.
-
Efficacy Evaluation: Tumor volumes were measured every three days using a caliper, and the tumor inhibition rate was calculated at the end of the experiment. Body weight was also monitored as an indicator of toxicity.
-
Histological Analysis: At the end of the study, major organs were collected for histological examination to assess any potential toxicity[1].
Signaling Pathways and Experimental Workflows
The primary mechanism of action for cardiac glycosides, including this compound, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium, which can trigger a cascade of downstream signaling events culminating in apoptosis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft study.
While the direct in vivo anticancer activity of isolated this compound requires further investigation, the data from its acetylated derivative, Acetylthis compound, are promising. The significant tumor growth inhibition observed in a lung cancer xenograft model suggests that this compound and its derivatives warrant further preclinical evaluation as potential anticancer agents. Future studies should focus on direct comparative analyses with existing chemotherapies and other cardiac glycosides to fully elucidate their therapeutic potential.
References
Thevetin B: A Comparative Analysis of Efficacy Against Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of Thevetin B, a cardiac glycoside, with standard chemotherapy agents. Drawing from available preclinical data, this document summarizes cytotoxic activity, elucidates mechanisms of action, and provides detailed experimental protocols to support further research and drug development in oncology.
Executive Summary
This compound, a cardiac glycoside extracted from the yellow oleander (Thevetia peruviana), has demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. This guide presents a comparative analysis of this compound's efficacy against the standard chemotherapeutic agents doxorubicin and paclitaxel. The available data, primarily from in vitro studies, suggests that cardiac glycosides, including compounds structurally similar to this compound, exhibit potent anti-cancer activity, often at lower concentrations than conventional drugs. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway, characterized by the modulation of the Bax/Bcl-2 ratio and the activation of caspases.
Data Presentation
Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a cardiac glycoside structurally similar to this compound (Compound 1, isolated from Thevetia peruviana) and the standard chemotherapy agents, doxorubicin and paclitaxel, against various cancer cell lines. It is important to note that direct comparative studies using purified this compound are limited; therefore, data for a closely related compound is presented as a proxy, alongside data for crude extracts of Thevetia peruviana.
| Cell Line | Cancer Type | This compound Analog (Compound 1) (µM) | Doxorubicin (µM) | Paclitaxel (µM) | Thevetia peruviana Methanolic Extract (µg/mL) |
| MGC-803 | Human Gastric Cancer | 0.05 - 0.15 | ~0.5 µM (Adriamycin) | 0.00606 ± 0.00168 (sensitive cells) | Not Reported |
| P15 | Human Lung Cancer | 0.05 - 0.15 | >20 (A549 cells, 24h) | >32 (3h), 9.4 (24h), 0.027 (120h) (NSCLC median) | 12.04 ± 3.43 |
| SW1990 | Human Pancreatic Cancer | 0.05 - 0.15 | Not Found | 0.115 (48h) | Not Reported |
| Prostate Cancer | Not Reported | Not Found | Not Found | 1.91 ± 0.76 | |
| Breast Cancer | Not Reported | Not Found | Not Found | 5.78 ± 2.12 | |
| Colorectal Cancer | Not Reported | Not Found | Not Found | 6.30 ± 4.45 |
Note: IC50 values can vary based on experimental conditions, including exposure time and the specific assay used. The data presented is compiled from multiple sources for comparative purposes.
Mechanism of Action: Induction of Apoptosis
Current research indicates that this compound and related cardiac glycosides primarily induce cancer cell death through the intrinsic apoptotic pathway. This is a multi-step process involving mitochondrial dysregulation.
Key molecular events observed in cancer cells treated with cardiac glycosides include:
-
Alteration of the Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in balance leads to increased mitochondrial outer membrane permeabilization.
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase), which are central to dismantling the cell.
While the primary mechanism appears to be apoptosis induction, further research is needed to explore the effects of this compound on other critical cancer-related signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways, which are often dysregulated in cancer and are known targets of some natural products.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for determining the cytotoxic effects of a compound on cancer cell lines and calculating the IC50 value.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MGC-803, P15, SW1990) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound or the standard chemotherapy agent is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
-
The medium in the wells is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Absorbance Measurement and IC50 Calculation:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V-FITC Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
1. Cell Treatment and Harvesting:
-
Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or control compounds for the specified time.
-
Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Cells are washed with ice-cold PBS.
2. Staining:
-
Cells are resuspended in 1X Annexin V Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
FITC-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both FITC and PI are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
1. Protein Extraction:
-
Treated and untreated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for IC50 determination using MTT assay.
Thevetin B: A Potential New Frontier in Oncology Therapeutics
A Comparative Guide to the Therapeutic Potential of Thevetin B, a Cardiac Glycoside with Anti-Cancer Properties
For researchers and drug development professionals in oncology, the quest for novel therapeutic targets is relentless. Emerging evidence has brought a class of compounds, known as cardiac glycosides, into the spotlight for their potential anti-cancer activities. Among these, this compound, a compound isolated from Thevetia peruviana, is showing promise. This guide provides a comprehensive validation of this compound as a therapeutic target, comparing its performance with other alternatives and presenting supporting experimental data.
Mechanism of Action: Targeting a Fundamental Cellular Pump
This compound, like other cardiac glycosides, exerts its cytotoxic effects by targeting the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1] Inhibition of this pump in cancer cells triggers a cascade of events, leading to apoptosis (programmed cell death) and cell cycle arrest. This mechanism is distinct from many conventional chemotherapies, offering a potential new avenue for treating resistant tumors.
The binding of this compound to the Na+/K+-ATPase leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium. This ionic imbalance contributes to the activation of apoptotic pathways. Specifically, a derivative of this compound, 2'-Epi-2'-O-acetylthis compound, has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells through a Ca2+-mediated mitochondrial pathway, which involves the downregulation of the anti-apoptotic protein Bcl-2.
In Vitro Efficacy: Cytotoxic and Anti-Proliferative Effects
While data on purified this compound is limited, studies on methanolic extracts of Thevetia peruviana, which contain this compound, have demonstrated significant cytotoxic and anti-proliferative activity across a range of human cancer cell lines.
| Cancer Cell Line | Plant Extract | IC50 Value (µg/mL) | Reference |
| Lung Carcinoma (A549) | Methanolic extract of Cascabela thevetia | 7.884 | [2] |
| Lung Cancer | Methanolic extract of Thevetia peruviana fruit | 12.04 | [3] |
| Prostate Adenocarcinoma | Methanolic extract of Thevetia peruviana fruit | 1.91 | [3] |
| Breast Adenocarcinoma | Methanolic extract of Thevetia peruviana fruit | 5.78 | [3] |
| Colorectal Adenocarcinoma | Methanolic extract of Thevetia peruviana fruit | 6.30 | [3] |
These findings highlight the potential of this compound-containing extracts to inhibit the growth of various cancer types. It is important to note that these IC50 values are for plant extracts and not for the purified compound. Further studies with isolated this compound are necessary to determine its precise potency.
Comparison with Alternative Therapeutics
A direct comparative study of purified this compound against other cardiac glycosides or standard chemotherapies is not yet available in the public domain. However, we can infer its potential by comparing the activity of cardiac glycosides as a class to standard treatments.
Cardiac Glycosides (e.g., Digoxin): Digoxin, a well-known cardiac glycoside, has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells (A549 and H1299) with IC50 values of 0.10 µM and 0.12 µM, respectively.[4] Retrospective clinical data have also suggested that digoxin may prolong the survival of patients with certain carcinomas when treated with conventional chemotherapy.[5]
Standard Chemotherapeutics (e.g., Paclitaxel): Paclitaxel is a widely used chemotherapeutic agent. In T47D breast cancer cells, the IC50 of paclitaxel was found to be 1577.2 nM, while doxorubicin, another common chemotherapy drug, had an IC50 of 202.37 nM.[6] Against neoplastic cells from gastrointestinal carcinoma tissue, 0.5 µM paclitaxel resulted in survival rates of 68.1% for stomach cancer, 58.4% for colon cancer, and 65.1% for hepatocellular cancer cells.[7]
While a direct comparison is challenging due to differing experimental conditions and the use of extracts versus purified compounds, the low microgram per milliliter IC50 values of Thevetia peruviana extracts suggest a potency that warrants further investigation of purified this compound.
Experimental Protocols
To facilitate further research and validation of this compound, detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
1. Cell Culture:
-
Human cancer cell lines (e.g., A549, HT-29, MCF-7, PC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent like DMSO.
-
A series of dilutions are made in the culture medium to achieve the desired final concentrations.
-
The medium in the wells is replaced with the medium containing this compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is then incubated for another 4 hours at 37°C.
5. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. IC50 Calculation:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment and Harvesting:
-
Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time.
-
Both adherent and floating cells are collected by trypsinization and centrifugation.
2. Cell Washing and Staining:
-
The cell pellet is washed twice with cold PBS.
-
Cells are resuspended in 1X Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
3. Incubation and Analysis:
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
1. Cell Treatment and Fixation:
-
Cells are treated with this compound as described for the apoptosis assay.
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
2. RNAse Treatment and PI Staining:
-
The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.
-
Propidium Iodide (PI) staining solution is added to the cells.
3. Flow Cytometry Analysis:
-
The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Pathway and Workflow
To better understand the mechanism and experimental approach, the following diagrams have been generated using Graphviz.
Caption: this compound's Proposed Mechanism of Action.
Caption: In Vitro Experimental Workflow for this compound.
Future Directions and Conclusion
This compound presents a compelling case for further investigation as a therapeutic target in oncology. The preliminary data from Thevetia peruviana extracts are encouraging, demonstrating potent cytotoxic effects against a variety of cancer cell lines. The unique mechanism of action, targeting the Na+/K+-ATPase pump, offers a potential advantage, particularly in the context of drug resistance to conventional therapies.
However, to fully validate this compound as a therapeutic candidate, several critical steps are necessary. Future research should focus on:
-
Isolation and Purification: Conducting comprehensive in vitro studies using purified this compound to determine its precise IC50 values and elucidate its effects on apoptosis and cell cycle progression.
-
Direct Comparative Studies: Performing head-to-head comparisons of purified this compound with other cardiac glycosides and standard-of-care chemotherapeutic agents.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of various cancers to assess its anti-tumor activity and potential for tumor growth inhibition.
-
Mechanism Elucidation: Further investigating the downstream signaling pathways affected by this compound to identify potential biomarkers for patient selection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Control of tumor growth in animals by infusion of an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Potential of Thevetin B and Neriifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been utilized in the treatment of cardiac conditions. Emerging evidence has illuminated their potential as potent anticancer agents. This guide provides a comparative analysis of two such cardiac glycosides, Thevetin B and neriifolin, focusing on their cytotoxic effects, mechanisms of action, and the experimental data supporting these findings. While substantial research is available for neriifolin, data on the anticancer activity of isolated this compound is limited. Therefore, this comparison primarily relies on studies of Thevetia peruviana extracts containing this compound and a closely related derivative, 2'-Epi-2'-O-acetylthis compound.
Quantitative Data Summary: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for neriifolin and extracts containing this compound against various cancer cell lines.
Table 1: IC50 Values of Neriifolin in Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.022 ± 0.0015 | Not Specified | [1] |
| T47D | Breast Ductal Carcinoma | Not Specified | Not Specified | [2] |
| HT-29 | Colorectal Adenocarcinoma | 0.030 ± 0.0018 | Not Specified | [1] |
| A2780 | Ovarian Carcinoma | 0.026 ± 0.0012 | Not Specified | [1] |
| SKOV-3 | Ovarian Adenocarcinoma | 0.028 ± 0.0011 | 72 | |
| A375 | Malignant Melanoma | 0.024 ± 0.0013 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.13 ± 0.01 | 48 | |
| HepG2 | Hepatocellular Carcinoma | 0.06 ± 0.01 | 72 | |
| P15 | Lung Cancer | 0.05 - 0.15 | Not Specified | [3] |
| MGC-803 | Gastric Cancer | 0.05 - 0.15 | Not Specified | [3] |
| SW1990 | Pancreatic Cancer | 0.05 - 0.15 | Not Specified | [3] |
Table 2: IC50 Values of Thevetia peruviana Extracts (Containing this compound) and a this compound Derivative
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
| Methanolic Fruit Extract | Prostate Adenocarcinoma (HTB-81) | Prostate | 1.91 ± 0.76 | 24 | [4] |
| Methanolic Fruit Extract | Breast Adenocarcinoma (HTB-22) | Breast | 5.78 ± 2.12 | 24 | [4] |
| Methanolic Fruit Extract | Colorectal Adenocarcinoma (HTB-38) | Colon | 6.30 ± 4.45 | 24 | [4] |
| Methanolic Fruit Extract | Lung Carcinoma (HTB-177) | Lung | 12.04 ± 3.43 | 24 | [4] |
| Methanolic Seed Kernel Extract | Prostate Cancer (PC-3) | Prostate | 0.05 | Not Specified | [5] |
| 2'-Epi-2'-O-acetylthis compound | Hepatocellular Carcinoma (HepG2) | Liver | Not Specified (Dose-dependent reduction in viability) | 24, 48, 72 | [6] |
Note: Direct comparison of IC50 values between neriifolin and the extracts is challenging due to the presence of multiple bioactive compounds in the extracts. The activity of the extracts cannot be solely attributed to this compound.
Mechanisms of Anticancer Action
Both neriifolin and compounds related to this compound appear to exert their anticancer effects primarily through the induction of apoptosis and cell cycle arrest.
Neriifolin
Neriifolin has been shown to induce apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways. Key mechanistic aspects include:
-
Induction of Apoptosis: Neriifolin treatment leads to the activation of initiator caspases-8 and -9, and the executioner caspase-3.[7] It also upregulates the expression of Fas and Fas Ligand (FasL), key components of the death receptor pathway.
-
Cell Cycle Arrest: Neriifolin causes cell cycle arrest at the S and G2/M phases in human hepatocellular carcinoma HepG2 cells, thereby inhibiting cell proliferation.[7]
This compound and its Derivative
While data on pure this compound is scarce, a study on its derivative, 2'-Epi-2'-O-acetylthis compound, provides insights into its apoptotic mechanism in HepG2 cells.[6] Additionally, studies on Thevetia peruviana extracts, which contain this compound, indicate the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: 2'-Epi-2'-O-acetylthis compound induces apoptosis through a Ca2+-mediated mitochondrial pathway.[6] This involves:
-
A sustained elevation of cytosolic Ca2+.
-
Loss of mitochondrial membrane potential.
-
Downregulation of the anti-apoptotic protein Bcl-2.
-
-
Cell Cycle Arrest: Cardiac glycosides isolated from Thevetia peruviana have been shown to cause cell cycle arrest at the G2/M phase.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and neriifolin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The culture medium in the wells is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4][8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.[6]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative proportions of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.[7]
Conclusion
Neriifolin demonstrates significant anticancer activity against a broad range of cancer cell lines, with well-documented mechanisms involving the induction of apoptosis and cell cycle arrest. While direct comparative data for isolated this compound is lacking, studies on Thevetia peruviana extracts and a this compound derivative suggest that it also possesses pro-apoptotic and cell cycle inhibitory properties.
The provided data underscores the potential of these cardiac glycosides as anticancer agents. However, further research is imperative to elucidate the specific anticancer profile of purified this compound to enable a direct and comprehensive comparison with neriifolin. Such studies would be invaluable for advancing the development of these natural compounds as potential cancer therapeutics. The detailed experimental protocols and pathway diagrams in this guide are intended to support and facilitate these future research endeavors.
References
- 1. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac glycosides from the seeds of Thevetia peruviana and their pro-apoptotic activity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. 2'-Epi-2'-O-acetylthis compound induces apoptosis partly via Ca(2+)-mediated mitochondrial pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Purity of Thevetin B Analytical Standards
For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides a detailed comparison of methodologies for assessing the purity of Thevetin B, a cardiac glycoside of significant pharmacological interest.[1][2] this compound is a potent inhibitor of the Na+/K+-ATPase pump, a mechanism that has implications for cardiac conditions.[1][2] Ensuring the purity of its analytical standard is critical for accurate experimental results, from basic research to toxicological studies.
This compound is extracted from the seeds of Thevetia peruviana (yellow oleander), a plant known to contain a variety of cardiac glycosides.[1][3] Consequently, analytical standards of this compound can contain related compounds as impurities, such as Thevetin A, peruvoside, and neriifolin. This guide outlines key experimental protocols and presents data in a comparative format to aid in the selection and validation of high-purity this compound standards.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing several complementary analytical techniques is recommended for the comprehensive purity assessment of a this compound analytical standard.[4] The primary methods include chromatography and spectroscopy, each providing unique insights into the purity profile of the standard.
| Technique | Principle | Information Provided | Primary Use Case | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative assessment of purity and detection of non-volatile impurities. | Gold standard for routine purity determination and quantification of known impurities. | May not identify co-eluting impurities without a mass detector. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification and quantification of impurities, including those at trace levels.[1][5] | Structural elucidation of unknown impurities and high-sensitivity screening.[3][6] | Ion suppression effects can impact quantification.[1] |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for absolute quantitative analysis (qNMR).[7] | Definitive structural confirmation and orthogonal purity assessment. | Lower sensitivity compared to LC-MS; complex spectra can be challenging to interpret. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Qualitative assessment of the presence of impurities. | Rapid, low-cost screening for gross impurities. | Not quantitative; lower resolution compared to HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of volatile impurities or derivatized aglycones.[8] | Typically used after hydrolysis of the glycoside to analyze the aglycone moiety.[6][8] | This compound itself is not volatile and requires derivatization, which can introduce artifacts.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessments. Below are standard protocols for the most common techniques.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity
This protocol is adapted from established methods for the analysis of cardiac glycosides and polyphenolic compounds.[9]
-
Instrumentation: Agilent 1260 series or equivalent HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., Eclipse C18, 4.6 mm × 250 mm, 5 µm).[9]
-
Mobile Phase:
-
A: Water
-
B: 0.05% Trifluoroacetic acid in Acetonitrile[9]
-
-
Flow Rate: 1.0 mL/min.[9]
-
Gradient Program:
-
0-5 min: 20% B
-
5-8 min: 40% B
-
8-12 min: 40% B
-
12-15 min: 15% B
-
15-16 min: 20% B[9]
-
-
Detection: UV at 280 nm.[9]
-
Injection Volume: 10 µL.[9]
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent such as methanol or DMSO to a final concentration of 1 mg/mL.[1]
-
Purity Calculation: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification
This method is highly sensitive and specific for both identifying and quantifying cardiac glycosides.[1][5]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Solid-phase extraction (SPE) can be an effective method for sample cleanup and concentration.[1][3][5][6]
-
Internal Standard: A deuterated analog, such as Digoxin-d3, is often used.[1][3][5]
-
LC Conditions: Similar to the HPLC protocol, but often with a faster gradient to accommodate the MS detector.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity discovery.
-
Collision Energy: Optimized for the specific fragmentation of this compound and its potential impurities.
-
-
Data Analysis: Impurities are identified by their specific precursor and product ion masses and retention times. Quantification is performed by comparing the response to a calibration curve. The limit of detection for this compound using this method can be as low as 0.27 ng/mL.[1][3][5]
¹H-NMR for Structural Confirmation and Purity
NMR provides unequivocal structural confirmation and can be used to assess purity without requiring reference standards for the impurities.[4][7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d6 or Methanol-d4.
-
Procedure:
-
Accurately weigh the this compound standard.
-
Dissolve in the deuterated solvent.
-
Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays (e.g., d1 of at least 5 times the longest T1).
-
Integrate the signals corresponding to this compound and any visible impurities.
-
-
Purity Calculation: The molar purity is calculated by comparing the integral of the analyte signals to the sum of all signals in the spectrum.[7]
Visualizing the Workflow and Methodologies
Diagrams created using Graphviz help to clarify complex workflows and relationships.
Caption: Workflow for assessing this compound purity.
Caption: Principle of HPLC for purity analysis.
Caption: Decision tree for selecting an analytical method.
Comparison of Hypothetical this compound Analytical Standards
When sourcing a this compound analytical standard, it is crucial to compare the specifications provided in the Certificate of Analysis (CoA) from different suppliers. Below is a table comparing three hypothetical products.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Premium Grade) |
| Purity (by HPLC) | ≥95.0% | ≥99.0% | ≥99.5% |
| Purity (by ¹H-NMR) | Not Specified | Conforms to Structure | ≥99.0% (Quantitative) |
| Identification Methods | HPLC, MS | HPLC, MS, ¹H-NMR | HPLC, MS, ¹H-NMR, IR |
| Major Impurity | Thevetin A (≤2.0%) | Thevetin A (≤0.5%) | Not Detected |
| Water Content (Karl Fischer) | ≤1.0% | ≤0.5% | ≤0.1% |
| Residual Solvents (GC) | ≤0.5% | ≤0.1% | Conforms to ICH limits |
| Certificate of Analysis | Basic CoA | Detailed CoA with spectra | Comprehensive CoA with full data package |
Recommendation:
-
Supplier A may be suitable for preliminary screening or method development where absolute purity is not critical.
-
Supplier B represents a good balance of purity and cost for most quantitative research applications.
-
Supplier C is the ideal choice for applications requiring the highest level of accuracy and certainty, such as in drug development, reference standard qualification, and toxicological studies.
By employing these rigorous analytical techniques and carefully comparing available standards, researchers can ensure the quality and reliability of their work with this compound.
References
- 1. This compound | CAS:27127-79-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Processing and purity assessment of standards for the analysis of type-B trichothecene mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method validation of a survey of thevetia cardiac glycosides in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemadder.com [chemadder.com]
- 8. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thevetin B: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Thevetin B are paramount to ensuring laboratory safety and environmental protection. This compound, a cardiac glycoside, necessitates a stringent disposal protocol due to its inherent toxicity.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols.
Hazard Profile of this compound
This compound is classified with specific health hazards that demand careful management. Understanding these risks is the first step in safe handling and disposal.
| Hazard Classification | Description | Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
| Data sourced from the this compound Safety Data Sheet (SDS).[2] |
Immediate Safety and Disposal Protocols
The primary directive for the disposal of this compound is to engage professional services. Under no circumstances should this compound be treated as regular laboratory waste.
Step-by-Step Disposal Procedure:
-
Initial Containment :
-
Solid Waste : Collect any solid this compound waste, including residues and contaminated weighing papers, in a clearly labeled, sealed, and chemically compatible waste container.[3]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid waste container.[3] Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Labware : All single-use items such as pipette tips, vials, and gloves that have come into contact with this compound must be collected in a designated, puncture-proof container clearly marked as "this compound Waste."[3]
-
-
Personal Protective Equipment (PPE) :
-
Preventing Exposure and Contamination :
-
Storage of Waste :
-
Store all this compound waste containers in a designated, secure area away from incompatible materials. The storage area should have secondary containment to mitigate any potential spills.
-
-
Professional Disposal :
-
The final and most critical step is to contact a licensed professional waste disposal service for the collection and proper disposal of all this compound waste.[2] Inform the service of the nature of the waste to ensure they handle it in accordance with all local, state, and federal regulations.
-
Contaminated packaging should also be disposed of as unused product through the same professional service.[2]
-
Experimental Workflow for this compound Disposal
The logical flow of operations for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and necessary actions from the point of waste generation to its final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound and ensure a safe working environment while maintaining environmental responsibility.
References
Standard Operating Procedure: Handling and Safety for Thevetin B
This document provides essential safety and logistical information for the handling of Thevetin B, a potent cardiac glycoside. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and mitigate risks associated with this compound. Adherence to these guidelines is mandatory when working with this compound in any form.
Hazard Identification and Toxicity
This compound is a highly toxic cardenolide cardiac glycoside derived from the Thevetia peruviana (yellow oleander) plant.[1][2] All parts of this plant are considered poisonous due to the presence of this compound and other cardiac glycosides.[1][2] The primary mechanism of toxicity involves the inhibition of the Na+/K+-ATPase pump in heart muscle cells, which can lead to severe cardiovascular effects.[2][3][4]
Primary Hazards:
-
Acute Toxicity: Highly toxic if ingested. Ingestion can cause nausea, vomiting, abdominal pain, diarrhea, severe cardiac arrhythmias (such as bradycardia), and can be fatal.[1][5][6]
-
Skin Irritation: Causes skin irritation upon contact.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[7]
Due to its high toxicity and similarity to other cardiac glycosides like digoxin, this compound must be handled with extreme caution using stringent safety protocols.[1][8]
Personal Protective Equipment (PPE) Protocol
A risk assessment must be conducted before any procedure. The following table summarizes the minimum required PPE for handling this compound. All PPE must be inspected for integrity before use.[7]
| Task / Operation | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Transporting unopened container | Nitrile or Neoprene gloves (single pair) | Safety glasses | Standard lab coat | Not required |
| Weighing solid this compound | Double-gloved with chemical-resistant gloves (e.g., Nitrile) | Safety goggles and a face shield | Disposable, solid-front gown with tight-fitting cuffs | N95/FFP2 respirator or higher, within a certified chemical fume hood |
| Preparing stock solutions | Double-gloved with chemical-resistant gloves | Safety goggles and a face shield | Disposable, solid-front gown with tight-fitting cuffs | Work must be performed in a certified chemical fume hood |
| Administering to cell cultures | Double-gloved with chemical-resistant gloves | Safety goggles | Disposable, solid-front gown with tight-fitting cuffs | Work must be performed in a biological safety cabinet (BSC) |
| Handling treated animals | Double-gloved with chemical-resistant gloves | Safety goggles | Disposable, solid-front gown | As determined by animal handling protocol risk assessment |
| Spill cleanup | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Safety goggles and a face shield | Chemical-resistant apron over a disposable gown | Chemical cartridge-type respirator (e.g., with P100/FFP3 filter) |
| Waste disposal | Double-gloved with chemical-resistant gloves | Safety goggles | Disposable, solid-front gown | As required by the specific waste handling procedure |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures that this compound is handled in a controlled and safe manner from receipt to disposal.
Step 1: Preparation and Area Designation
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure a chemical spill kit and appropriate waste containers are immediately accessible.
-
Post warning signs indicating that a highly toxic substance is in use.
Step 2: Donning PPE
-
Follow the sequence outlined in the workflow diagram below. Inspect all PPE for damage before wearing. Gloves must be inspected prior to use.[7]
Step 3: Handling the Compound
-
Weighing: When handling the powdered form, perform all manipulations within a certified chemical fume hood or a containment glove box to prevent dust formation and inhalation.[7][9] Use anti-static tools and weighing paper.
-
Solubilization: this compound is soluble in solvents such as DMSO, Methanol, and Ethanol.[10] Add solvent to the vial slowly to avoid splashing. Cap the vial securely and vortex to dissolve.
-
Dilutions: Perform all serial dilutions within the fume hood.
Step 4: Doffing PPE and Decontamination
-
Remove PPE in the reverse order of donning to avoid cross-contamination, as illustrated in the diagram below.
-
Dispose of all disposable PPE as hazardous chemical waste.
-
Thoroughly wash hands with soap and water after removing gloves.[7]
-
Decontaminate all non-disposable equipment and surfaces with an appropriate solution (e.g., 10% bleach followed by a water rinse, or as determined by institutional policy).
Emergency Procedures: Spill and Exposure
Immediate and correct response to a spill or exposure is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Show the Safety Data Sheet (SDS) to the medical professional.[7]
Spill Response Protocol The following workflow should be initiated for any spill of this compound.
Waste Management and Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations. Do not let the product enter drains.[7]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, gowns, bench paper, weighing boats, and plasticware. Sweep up solids without creating dust.[7] |
| Liquid Waste | Labeled, sealed, and chemical-resistant hazardous waste container (e.g., glass or HDPE). | Includes stock solutions, unused dilutions, and the first rinse from decontaminated glassware. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Includes contaminated needles, syringes, and glass Pasteur pipettes. |
| Decontamination | N/A | Surfaces and non-disposable equipment should be wiped down with a 10% bleach solution, followed by 70% ethanol, and finally rinsed with deionized water. Collect all wipes as solid hazardous waste. |
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. researchgate.net [researchgate.net]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of yellow oleander poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpoison.com [mdpoison.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 6.7 Cardiac Glycosides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 9. peptide.com [peptide.com]
- 10. This compound | CAS:27127-79-3 | Manufacturer ChemFaces [chemfaces.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
